1-(2-Pyrimidinyl)piperazine
描述
Structure
3D Structure
属性
IUPAC Name |
2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864967 | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20980-22-7, 125523-53-7 | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kampirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Synthetic Evolution of 1-(2-Pyrimidinyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyrimidinyl)piperazine (PyP) is a critical heterocyclic scaffold in modern medicinal chemistry, most notably as the core of several anxiolytic drugs of the azapirone class, including buspirone, and as a key intermediate in the synthesis of numerous other pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery and historical development of PyP, detailing its seminal synthesis and subsequent methodological advancements. The document presents a comparative analysis of various synthetic routes, supported by tabulated quantitative data, comprehensive experimental protocols, and visual representations of synthetic pathways and relevant biological signaling cascades.
Introduction: The Emergence of a Privileged Scaffold
The discovery of this compound is intrinsically linked to the broader post-war expansion of research into heterocyclic chemistry and its potential applications in medicine. While the precise first synthesis is not definitively documented in readily available literature, early explorations into the reactions of 2-halopyrimidines with nucleophiles paved the way for its creation. The significance of PyP as a key pharmaceutical intermediate became particularly evident with the development of the azapirone anxiolytics in the latter half of the 20th century. These drugs, which feature the PyP moiety, represented a new class of non-benzodiazepine anxiolytics with a distinct pharmacological profile. The function of PyP is twofold: it serves as a crucial building block for these larger, more complex molecules, and it is also a major active metabolite of many of them, contributing to their overall pharmacological effect through its own interactions with neurotransmitter receptors.
Synthetic History and Methodologies
The synthesis of this compound has evolved from early, straightforward nucleophilic substitution reactions to more refined, high-yield industrial processes. This section details the key synthetic advancements in chronological order.
The Foundational Synthesis: Nucleophilic Aromatic Substitution
The most fundamental and historically significant method for the synthesis of this compound involves the direct nucleophilic aromatic substitution of a leaving group on the pyrimidine (B1678525) ring with piperazine (B1678402).
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
This reaction is typically carried out by heating 2-chloropyrimidine with an excess of piperazine. The excess piperazine often serves as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction. Various modifications to this core reaction have been developed to improve yield, purity, and scalability.
Modern Synthetic Approaches
To address the challenges of the classical approach, such as the formation of di-substituted byproducts and the need for a large excess of piperazine, several improved methods have been developed.
A common strategy to prevent di-substitution and allow for more controlled reaction conditions is the use of mono-Boc-protected piperazine. The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, ensuring that only mono-arylation occurs. The Boc group is then removed under acidic conditions.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound using a Boc-protected intermediate.
An alternative synthetic route that avoids the direct use of piperazine involves the construction of the piperazine ring from acyclic precursors. One such method starts with diethanolamine.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthetic methods described.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |
| Nucleophilic Substitution | 2-Chloropyrimidine, Piperazine | Excess piperazine, heat | ~50% (unoptimized) | 32-34 | General Method |
| Boc-Protected Piperazine | N-Boc-piperazine, 2-Chloropyrimidine | 1. K2CO3, water, 25°C, 3h2. HCl, ethanol (B145695) | 93.4% (for Boc-intermediate) | Not reported for final product | Chinese Patent CN104803923A |
| From Diethanolamine | Diethanolamine | 1. SOCl2, CH2Cl22. Guanidine | 76.9% | Not reported | ResearchGate Article |
| Phase-Transfer Catalysis | 2-Chloropyrimidine, Piperazine | Na2CO3, water, butyl triphenylphosphonium bromide, 40-60°C | >80% | Not reported | Chinese Patent CN101250184B |
Table 1: Comparison of Synthetic Methods for this compound.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.29 (d, 2H), 6.45 (t, 1H), 3.78 (t, 4H), 2.90 (t, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.8, 157.6, 109.8, 45.3, 44.8 |
| IR (neat, cm⁻¹) | 3285, 2938, 2845, 1588, 1547, 1435, 1315, 980, 785 |
| Mass Spectrum (EI, m/z) | 164 (M+), 122, 108, 96, 80, 56 |
Table 2: Spectroscopic Data for this compound.
Detailed Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
2-Chloropyrimidine
-
Piperazine (anhydrous)
-
Sodium hydroxide (B78521)
-
Sodium chloride
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
A solution of 2-chloropyrimidine (1.0 eq) in toluene is added dropwise to a stirred solution of piperazine (5.0 eq) in toluene at reflux.
-
The reaction mixture is refluxed for 4 hours.
-
After cooling to room temperature, the mixture is washed with a saturated aqueous solution of sodium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with a 10% aqueous solution of sodium hydroxide and then with a saturated aqueous solution of sodium chloride.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to afford this compound as a pale yellow oil.
Synthesis via Boc-Protected Piperazine and Subsequent Deprotection
Materials:
-
N-Boc-piperazine
-
2-Chloropyrimidine
-
Potassium carbonate
-
Water
-
Hydrochloric acid
-
Ethanol
-
Standard glassware for organic synthesis
Procedure: Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine
-
To a solution of potassium carbonate (1.1 eq) in water, add N-Boc-piperazine (1.0 eq).
-
With stirring at 25°C, add 2-chloropyrimidine (1.1 eq) in portions.
-
Continue stirring at 25°C for 3 hours.
-
Filter the resulting precipitate and wash the filter cake with a small amount of water.
-
Dry the solid in an oven to obtain 1-(2-pyrimidinyl)-4-Boc-piperazine as a white powdery solid.
Step 2: Deprotection to this compound Hydrochloride
-
To a solution of 1-(2-pyrimidinyl)-4-Boc-piperazine (1.0 eq) in ethanol, add a 6M aqueous solution of hydrochloric acid (5.3 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Recrystallize the resulting solid from absolute ethanol to obtain this compound hydrochloride as a white powdery solid.
Biological Significance and Signaling Pathways
This compound exerts its pharmacological effects primarily through its interaction with two key G-protein coupled receptors (GPCRs): the α2-adrenergic receptor and the 5-HT1A serotonin (B10506) receptor.
α2-Adrenergic Receptor Antagonism
PyP is an antagonist at α2-adrenergic receptors. These receptors are typically inhibitory, meaning their activation reduces the release of norepinephrine (B1679862) from presynaptic terminals. By blocking these receptors, PyP leads to an increase in noradrenergic neurotransmission.
Caption: Antagonistic action of this compound on the α2-adrenergic receptor signaling pathway.
5-HT1A Receptor Partial Agonism
PyP also acts as a partial agonist at 5-HT1A serotonin receptors. These receptors are also inhibitory and are found both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on non-serotonergic neurons. As a partial agonist, PyP can have a dual effect, acting as an agonist in low serotonin states and as an antagonist in high serotonin states.
Caption: Partial agonistic action of this compound on the 5-HT1A receptor signaling pathway.
Conclusion
This compound has a rich history, from its origins in fundamental heterocyclic chemistry to its current status as a cornerstone in the development of neuropsychiatric drugs. The evolution of its synthesis reflects the broader trends in organic chemistry towards more efficient, scalable, and cost-effective methodologies. A thorough understanding of its synthesis and pharmacology is essential for researchers and professionals in drug discovery and development, as this versatile scaffold will undoubtedly continue to be a source of new therapeutic agents. The detailed synthetic protocols and comparative data presented in this guide serve as a valuable resource for the scientific community engaged in this important area of research.
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyrimidinyl)piperazine (1-PP or 1-PmP) is a critical heterocyclic organic compound with significant pharmacological relevance. As the primary active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, such as buspirone, gepirone, and tandospirone, its physicochemical properties and biological activity are of paramount importance in drug development and neuroscience research.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its key signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the key physicochemical data for this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₄ | [2][3][4] |
| Molecular Weight | 164.21 g/mol | [3][5][6] |
| Appearance | After melting, clear yellow.[3] Solid (usually white or off-white powder).[7] | [3][7] |
| Melting Point | 32-34°C[4], 176.5-178.5 °C[2] | [2][4] |
| Boiling Point | 328.0 ± 52.0 °C at 760 mmHg[4], 118-120 °C @ 2 Torr[2], 277 °C[6] | [2][4][6] |
| Density | 1.1 ± 0.1 g/cm³[4], 1.07 g/cm³[3], 1.158 g/mL at 25 °C[6] | [3][4][6] |
| Refractive Index | 1.551[2], n20/D 1.587[6] | [2][6] |
| Vapor Pressure | 0.000195 mmHg at 25°C[2], 0.0 ± 0.7 mmHg at 25°C[4] | [2][4] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | Very soluble[3], almost transparency[2] | [2][3] |
| Solubility in Organic Solvents | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at concentrations up to 10 mg/mL.[8] | [8] |
| LogP (Octanol-Water Partition Coefficient) | 0.49 | [4] |
| pKa (Basic) | 8.9[9], 5.66 (pKb)[3] | [3][9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the nucleophilic substitution of 2-chloropyrimidine (B141910) with piperazine (B1678402).[1]
Principle: An excess of piperazine is reacted with 2-chloropyrimidine. The excess piperazine serves as both the nucleophile and a base to neutralize the hydrochloric acid byproduct. The product is then isolated via extraction and can be further purified by distillation.[1]
General Procedure:
-
To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), add 2-chloropyrimidine (18 mmol) in small portions at a temperature of 50-65 °C.[10]
-
Stir the reaction mixture for 1 hour at 60-65 °C.[10]
-
Cool the mixture to 35 °C.[10]
-
A yellow solid byproduct, 1,4-bispyrimidylpiperazine, may precipitate and can be removed by filtration.[10]
-
Extract the filtrate three times with chloroform.[10]
-
Dry the combined organic phases over anhydrous sodium sulfate (B86663) (Na₂SO₄).[10]
-
Evaporate the solvent under reduced pressure to yield this compound. The product can be used in subsequent reactions without further purification.[10]
An alternative approach involves the use of N-Boc-piperazine, which is reacted with 2-chloropyrimidine under alkaline conditions. The resulting 1-(2-pyrimidinyl)-4-Boc-piperazine is then deprotected under acidic conditions to yield this compound hydrochloride.[11]
Signaling Pathways and Mechanism of Action
This compound exhibits a distinct pharmacological profile, primarily acting as an antagonist at α₂-adrenergic receptors and a partial agonist at 5-HT₁ₐ serotonin (B10506) receptors.[1][5]
α₂-Adrenergic Receptor Antagonism
1-PP is a potent antagonist of α₂-adrenergic receptors, with a binding affinity (Ki) in the range of 7.3–40 nM.[1][5] These receptors are G-protein coupled receptors that are typically located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit norepinephrine (B1679862) release. By blocking these receptors, 1-PP prevents the negative feedback mechanism, leading to an increased firing rate of noradrenergic neurons and enhanced norepinephrine release.[1]
5-HT₁ₐ Receptor Partial Agonism
1-PP also acts as a partial agonist at the 5-HT₁ₐ serotonin receptor, although with a lower affinity (Ki = 414 nM) compared to its action on α₂-adrenergic receptors.[5] As a partial agonist, it can elicit a submaximal response compared to a full agonist. This interaction contributes to the overall anxiolytic effects observed with its parent compounds.[8][12] The dual action on both the noradrenergic and serotonergic systems is a key feature of the pharmacological profile of this compound and the drugs that metabolize to it.
Biological Significance and Applications
This compound is not only a metabolite but also a pharmacologically active compound that contributes to the therapeutic and side-effect profiles of its parent drugs.[1] Its ability to modulate both noradrenergic and serotonergic systems makes it a subject of interest in the development of treatments for anxiety and depression.[12] Beyond its role in pharmacology, this compound is also utilized as a derivatization reagent in analytical chemistry, particularly for the analysis of peptides and phosphopeptides.[6][13]
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[5][9] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[6] It is stable under normal temperatures and pressures.[3]
This technical guide provides a foundational understanding of the physicochemical properties and biological activities of this compound. For further in-depth research and specific applications, consulting the primary literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 1-(2-Pyrimidyl)piperazine(20980-22-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1-(2-PYRIMIDINYL) PIPERAZINE | CAS#:20980-22-7 | Chemsrc [chemsrc.com]
- 5. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pipzine-chem.com [pipzine-chem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 12. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Crystal Structure Analysis of 1-(2-Pyrimidinyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1-(2-Pyrimidinyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the experimental protocols for the synthesis and crystallization of its salt forms and presents a comprehensive summary of its crystallographic data.
Introduction
This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the understanding of its three-dimensional structure paramount for rational drug design and development. This guide focuses on the crystal structures of two salt forms: 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (B79036).
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of the title compounds.
Synthesis and Crystallization
2.1.1. 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I)
A mixture of 1-(pyrimidin-2-yl)piperazine (0.2 g, obtained from Sigma-Aldrich) and concentrated hydrochloric acid (5 ml) was stirred for 10 minutes at room temperature. The resulting solution was filtered. Colorless block-like crystals suitable for X-ray diffraction were obtained after a few days by slow evaporation of the solvent. The melting point of the crystals was determined to be above 563 K.[1][2]
2.1.2. 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II)
1-(pyrimidin-2-yl)piperazine (0.2 g, from Sigma-Aldrich) was mixed with concentrated nitric acid (5 ml) and stirred for 10 minutes at room temperature. A white precipitate formed immediately. This precipitate was dried overnight in the open air and then redissolved in water. Colorless, block-shaped crystals were obtained after several days through slow evaporation. The melting point of these crystals was in the range of 463–470 K.[1][2]
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected using a CrysAlis PRO diffractometer. The cell refinement and data reduction were performed with the CrysAlis PRO and CrysAlis RED software packages, respectively.[3] The structures were solved and refined using standard crystallographic software.
Data Presentation
The crystallographic data for the two salts of this compound are summarized in the following tables for easy comparison.
Crystal Data and Structure Refinement
| Parameter | 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I) | 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II) |
| Chemical Formula | C₈H₁₃N₄⁺·Cl⁻ | C₈H₁₃N₄⁺·NO₃⁻ |
| Formula Weight | 200.67 | 227.23 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 7.0259 (4) | 7.2952 (4) |
| b (Å) | 10.5361 (6) | 11.2341 (6) |
| c (Å) | 12.7801 (7) | 13.2086 (7) |
| α (°) | 90 | 90 |
| β (°) | 90 | 100.321 (5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 945.54 (9) | 1064.93 (10) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 5514 | 6218 |
| Independent reflections | 1841 | 1960 |
| Rint | 0.045 | 0.040 |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.091 | R1 = 0.058, wR2 = 0.163 |
Source: Yamuna et al., 2014[4]
Selected Bond Lengths (Å)
| Bond | Compound (I) | Compound (II) |
| C1—N1 | 1.336 (3) | 1.338 (3) |
| C1—N2 | 1.343 (3) | 1.342 (3) |
| C1—N3 | 1.373 (3) | 1.369 (3) |
| C2—N1 | 1.328 (4) | 1.328 (3) |
| C3—N2 | 1.324 (4) | 1.325 (3) |
| C5—N3 | 1.464 (3) | 1.465 (3) |
| C6—N4 | 1.483 (3) | 1.483 (3) |
| C7—N4 | 1.484 (3) | 1.484 (3) |
| C8—N3 | 1.463 (3) | 1.463 (3) |
Source: Yamuna et al., 2014[1][3]
Selected Bond Angles (°)
| Angle | Compound (I) | Compound (II) |
| N1—C1—N2 | 126.9 (2) | 126.9 (2) |
| N1—C1—N3 | 116.3 (2) | 116.5 (2) |
| N2—C1—N3 | 116.8 (2) | 116.6 (2) |
| C2—N1—C1 | 115.6 (2) | 115.5 (2) |
| C3—N2—C1 | 115.8 (2) | 115.9 (2) |
| C8—N3—C5 | 111.9 (2) | 112.1 (2) |
| C8—N3—C1 | 123.5 (2) | 123.5 (2) |
| C5—N3—C1 | 124.5 (2) | 124.3 (2) |
| C6—N4—C7 | 109.9 (2) | 110.0 (2) |
Source: Yamuna et al., 2014
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of this compound salts.
Structural Commentary
In both salt structures, the piperazine (B1678402) ring adopts a slightly distorted chair conformation.[1][3] The protonation occurs at the nitrogen atom of the piperazine ring that is not attached to the pyrimidine (B1678525) ring.[1][3] The bond lengths and angles are within the expected ranges for similar structures. The crystal packing is stabilized by hydrogen bonding interactions. In the chloride salt, N—H···Cl interactions form zigzag chains.[1] In the nitrate salt, bifurcated N—H···O hydrogen bonds, along with C—H···O interactions, create infinite chains.[1]
Conclusion
This guide has provided a detailed technical overview of the crystal structure analysis of this compound in its chloride and nitrate salt forms. The presented experimental protocols and quantitative data offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and drug development, aiding in the design of novel therapeutic agents based on this important molecular scaffold.
References
Spectral Analysis of 1-(2-Pyrimidinyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 1-(2-Pyrimidinyl)piperazine, a key chemical intermediate and a significant metabolite of several anxiolytic drugs. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering valuable data for identification, characterization, and quality control purposes.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectral data presented in this guide.
Caption: General workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃).[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.291 | Doublet | 2H | Pyrimidine C4-H, C6-H |
| 6.451 | Triplet | 1H | Pyrimidine C5-H |
| 3.782 | Triplet | 4H | Piperazine (B1678402) -CH₂-N(pyrimidine) |
| 2.901 | Triplet | 4H | Piperazine -CH₂-NH |
| 2.15 | Singlet | 1H | Piperazine -NH |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment (in derivative) |
| 161.46 | Pyrimidine C2 |
| 158.49 | Pyrimidine C4, C6 |
| 110.53 | Pyrimidine C5 |
| 42.96 - 51.34 | Piperazine Carbons |
Note: The chemical shifts for the piperazine carbons in the derivative are influenced by the substituent. In unsubstituted this compound, the chemical shifts for the piperazine carbons would be different but are expected to be in a similar region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
GC-MS Fragmentation Data
The following table lists the major fragments observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.[3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
| 164 | Molecular Ion [M]⁺ |
| 122 | High |
| 108 | High |
| 96 | Moderate |
MS/MS Fragmentation Data
Tandem mass spectrometry (MS/MS) provides more detailed structural information through controlled fragmentation of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ with m/z 165.1135 was used as the precursor ion.[3]
| Precursor Ion (m/z) | Fragment Ions (m/z) |
| 165.1135 | 148, 122, 96.1 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
ATR-FTIR Spectral Data
The Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of this compound has been reported.[3] The main absorption bands are characteristic of the pyrimidinyl and piperazine moieties. A publication on a derivative provides more specific band assignments which can be used for interpretation.[2]
| Wavenumber (cm⁻¹) | Assignment (based on derivative) |
| ~3070 | Aromatic C-H stretching |
| ~2908 | Aliphatic C-H stretching |
| ~1583-1421 | C=C and C=N stretching (pyrimidine ring) |
| ~1259-1029 | C-N stretching |
Experimental Protocols
NMR Spectroscopy
The ¹H NMR spectrum was obtained on a BRUKER AC-300 spectrometer operating at a frequency of 300 MHz.[3] A sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For the ¹³C NMR of the derivative, a Bruker DPX spectrometer operating at 125 MHz was used with DMSO-d₆ as the solvent.[2]
Mass Spectrometry (LC-MS/MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in rat plasma has been described.[] The chromatographic separation was performed on a CAPCELL PAK ADME C18 column with a mobile phase consisting of acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid.[] Detection was achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source.[]
Infrared Spectroscopy (ATR-FTIR)
The ATR-FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[3] The sample was analyzed neat, without any sample preparation, by placing it directly onto the ATR crystal.[3] A typical ATR-FTIR analysis involves collecting a background spectrum of the clean, empty ATR crystal, followed by the collection of the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). General parameters for such an analysis often include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with an accumulation of 16 to 32 scans.[5]
References
- 1. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]
- 2. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide to the Mechanism of Action of 1-(2-Pyrimidinyl)piperazine on α2-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyrimidinyl)piperazine (1-PP) is a major active metabolite of several anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone (B1205299). Its pharmacological activity, particularly its interaction with α2-adrenergic receptors, significantly contributes to the therapeutic and side-effect profiles of its parent compounds. This technical guide provides a comprehensive overview of the mechanism of action of 1-PP at α2-adrenergic receptors, detailing its binding affinity, functional antagonism, and downstream signaling effects. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Introduction
This compound (1-PP) is a pharmacologically active compound that functions primarily as an antagonist at α2-adrenergic receptors.[1][2] These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial regulators of neurotransmission in the central and peripheral nervous systems. As presynaptic autoreceptors, they mediate a negative feedback mechanism on norepinephrine (B1679862) release.[3] Blockade of these receptors by 1-PP leads to an increase in noradrenergic neurotransmission, an effect that is believed to underlie some of the therapeutic actions of its parent drugs.[2][4] This guide will delve into the specific molecular interactions and functional consequences of 1-PP's engagement with α2-adrenergic receptors.
Quantitative Analysis of 1-PP Interaction with α2-Adrenergic Receptors
The interaction of 1-PP with α2-adrenergic receptors has been quantified through various in vitro assays. The data consistently demonstrate its antagonist properties.
Binding Affinity
Radioligand binding assays have been employed to determine the affinity of 1-PP for α2-adrenergic receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Receptor Target | Ki Value (nM) | Reference |
| α2-Adrenergic Receptor (general) | 7.3–40 | [5] |
Further research is needed to delineate the specific Ki values for the α2A, α2B, and α2C subtypes.
Functional Antagonism
Functional assays measure the ability of a compound to inhibit the response of a receptor to an agonist. The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.
| Assay System | Agonist | pA2 Value | Reference |
| K+-evoked [3H]noradrenaline release from rat cerebral cortex synaptosomes (presynaptic α2-adrenoceptors on noradrenergic terminals) | Noradrenaline | 6.8 | [6] |
| K+-evoked [3H]serotonin release from rat cerebral cortex synaptosomes (presynaptic α2-adrenoceptors on serotonergic terminals) | Noradrenaline | 7.3 | [6] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of 1-PP at α2-adrenergic receptors is competitive antagonism. This interaction initiates a cascade of downstream signaling events.
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are coupled to inhibitory G proteins (Gi/o). Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA).
References
- 1. Presynaptic noradrenergic alpha-receptors and modulation of 3H-noradrenaline release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Antagonist properties of this compound at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine as a 5-HT1A Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active compound and a principal metabolite of several clinically important anxiolytic and antidepressant drugs of the azapirone class, including buspirone (B1668070), gepirone, and tandospirone. While its parent compounds exhibit complex pharmacological profiles, 1-PP itself displays significant interaction with neurotransmitter systems. Notably, it functions as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. This guide provides a comprehensive technical overview of 1-PP's role as a 5-HT1A partial agonist, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows.
Pharmacological Profile at the 5-HT1A Receptor
1-PP demonstrates a moderate affinity for the 5-HT1A receptor, acting as a partial agonist. This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like serotonin. Its partial agonism is a key contributor to the overall therapeutic and side-effect profiles of its parent drugs.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of 1-PP at the 5-HT1A receptor.
| Parameter | Value | Description | Reference(s) |
| Binding Affinity | |||
| Ki | 414 nM | Inhibitory constant, indicating the concentration of 1-PP required to occupy 50% of the 5-HT1A receptors in a competitive binding assay. A higher Ki value denotes lower affinity. | [1] |
| Functional Activity | |||
| Emax | 54% | Maximum effect produced by 1-PP relative to a full agonist, indicating its intrinsic efficacy as a partial agonist. | [1] |
| Intrinsic Activity | 0.312 | The ability of 1-PP to induce a response at the 5-HT1A receptor relative to the full agonist R-(+)-8-OH-DPAT (defined as 1.0). | [2] |
| In Vivo Potency | |||
| EC50 | 304 ng/mL | The concentration of 1-PP in the blood that produces 50% of its maximal effect in an in vivo assay (hypothermia model in rats). | [2] |
Signaling Pathways and Metabolic Relationship
Activation of the 5-HT1A receptor by a partial agonist like 1-PP initiates a G-protein-mediated signaling cascade. The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
1-PP is a major metabolite of several azapirone drugs. The metabolic conversion, primarily occurring in the liver, is a crucial aspect of the pharmacokinetics of these parent compounds.
Experimental Protocols
The characterization of 1-PP's activity at the 5-HT1A receptor involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of 1-PP for the 5-HT1A receptor.
Principle: This competitive binding assay measures the ability of unlabeled 1-PP to displace a radiolabeled ligand (e.g., [³H]8-OH-DPAT) from the 5-HT1A receptor.
Materials:
-
Tissue Preparation: Rat hippocampal membranes or membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or another high-affinity 5-HT1A ligand.
-
Incubation Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail and a Liquid Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of approximately 200 µg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
100 µL of membrane suspension.
-
50 µL of [³H]8-OH-DPAT at a final concentration of ~1 nM.
-
50 µL of varying concentrations of 1-PP (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or buffer (for total binding) or 10 µM Serotonin (for non-specific binding).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 4 mL of ice-cold incubation buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of 1-PP that inhibits 50% of specific binding) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Objective: To determine the functional activity (potency and efficacy) of 1-PP as a partial agonist at the 5-HT1A receptor.
Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable radiolabeled GTP analog, [³⁵S]GTPγS, to quantify G-protein activation.
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Test Compound: this compound and a reference full agonist (e.g., 8-OH-DPAT).
Procedure:
-
Assay Setup: In assay tubes, combine:
-
Membrane preparation (5-20 µg of protein).
-
Assay buffer containing GDP (e.g., 10 µM).
-
Varying concentrations of 1-PP or the reference full agonist.
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.
-
Incubation: Incubate for 30 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to obtain EC50 (potency) and Emax (efficacy) values. The Emax of 1-PP is expressed as a percentage of the maximal stimulation produced by the full agonist.
Objective: To measure the inhibitory effect of 1-PP on adenylyl cyclase activity via 5-HT1A receptor activation.
Principle: Activation of the Gi/o-coupled 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
Reagents: Forskolin (B1673556), a phosphodiesterase inhibitor (e.g., IBMX), and a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compound: this compound.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to near confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of 1-PP to the wells.
-
Stimulation: Add forskolin (e.g., 10 µM) to all wells except the basal control to stimulate adenylyl cyclase.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the 1-PP concentration to determine the IC50 value.
In Vivo Assays
Objective: To determine the in vivo potency and intrinsic activity of 1-PP.
Principle: Activation of 5-HT1A receptors in the brain can induce a hypothermic response in rats. The magnitude of this temperature drop is related to the potency and efficacy of the agonist.
Materials:
-
Animals: Male Wistar rats.
-
Test Compound: this compound and a reference full agonist (e.g., R-(+)-8-OH-DPAT).
-
Administration: Intravenous (i.v.) infusion equipment.
-
Temperature Measurement: Rectal probe and thermometer.
-
Blood Sampling: Equipment for serial blood sampling.
Procedure:
-
Animal Preparation: Anesthetize the rats and implant catheters for i.v. drug administration and blood sampling. Allow for recovery.
-
Baseline Measurement: On the day of the experiment, measure the baseline body temperature of the conscious, freely moving rats.
-
Drug Administration: Administer 1-PP or the reference agonist via i.v. infusion over a set period (e.g., 15 minutes).
-
Monitoring: Continuously monitor the rectal temperature for a defined period (e.g., 4 hours) after drug administration.
-
Blood Sampling: Collect blood samples at regular intervals to determine the plasma concentration of 1-PP.
-
Data Analysis: Model the pharmacokinetic-pharmacodynamic relationship between the plasma concentration of 1-PP and the change in body temperature to determine the in vivo EC50 (potency) and intrinsic activity relative to the full agonist.[2]
Objective: To measure the effect of 1-PP on extracellular serotonin levels in specific brain regions.
Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular space of the brain in freely moving animals. Activation of presynaptic 5-HT1A autoreceptors is expected to decrease serotonin release.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, microdialysis guide cannulae, and probes.
-
Perfusion System: Microinfusion pump and artificial cerebrospinal fluid (aCSF).
-
Analytical System: HPLC with electrochemical detection (HPLC-ECD) for serotonin quantification.
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into a brain region rich in 5-HT1A receptors (e.g., the dorsal raphe nucleus or hippocampus).
-
Recovery: Allow the animals to recover for 24-48 hours.
-
Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.
-
Drug Administration: Administer 1-PP systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the serotonin content in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels to determine the effect of 1-PP on serotonin release.
Objective: To assess the effect of 1-PP on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
Principle: The cell bodies of serotonergic neurons in the DRN are rich in 5-HT1A autoreceptors. Activation of these receptors by an agonist inhibits neuronal firing.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Anesthetic: e.g., chloral (B1216628) hydrate.
-
Surgical Equipment: Stereotaxic frame.
-
Recording Equipment: Glass microelectrodes, amplifier, and data acquisition system.
-
Drug Administration: Intravenous catheter.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording microelectrode into the DRN.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.
-
Baseline Recording: Record the baseline firing rate of a single neuron for several minutes.
-
Drug Administration: Administer 1-PP intravenously in cumulative doses.
-
Recording: Record the firing rate of the neuron in response to each dose of 1-PP.
-
Data Analysis: Construct a dose-response curve to determine the inhibitory effect of 1-PP on the firing of DRN neurons.
Conclusion
This compound is a pharmacologically active metabolite that functions as a partial agonist at the 5-HT1A receptor. Its moderate affinity and submaximal efficacy contribute to the complex pharmacology of its parent azapirone drugs. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of 1-PP and other novel compounds targeting the 5-HT1A receptor, from in vitro binding and functional assays to in vivo measures of physiological and neurochemical effects. A thorough understanding of 1-PP's activity is essential for the rational design and development of new therapeutics for anxiety and depressive disorders.
References
The Pharmacological Profile of 1-(2-Pyrimidinyl)piperazine: A Technical Guide
An In-depth Examination of a Key Active Metabolite for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyrimidinyl)piperazine (2-PP), a principal active metabolite of several azapirone anxiolytics and antidepressants such as buspirone, gepirone (B1671445), and tandospirone, plays a significant role in the overall pharmacological effects of its parent compounds.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of 2-PP, focusing on its interactions with key neurotransmitter systems. The information presented herein is intended to support further research and drug development efforts centered on this compound and its derivatives.
Core Pharmacological Actions
This compound is primarily characterized by its dual action as a potent antagonist at α2-adrenergic receptors and a partial agonist at 5-HT1A serotonin (B10506) receptors.[1][4][5] It exhibits negligible affinity for dopamine (B1211576) D2, D3, and D4 receptors, as well as α1-adrenergic receptors.[1] This unique pharmacological profile contributes to a complex interplay of effects on noradrenergic and serotonergic neurotransmission.
Quantitative Pharmacological Data
The binding affinities and functional potencies of this compound at its primary targets have been quantified in various in vitro and in vivo studies. The following tables summarize these key quantitative data.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Tissue/System | Ki (nM) | Reference |
| α2-Adrenergic Receptor | [3H]Clonidine | Calf Cerebral Cortex | 7.3 - 40 | [1] |
| 5-HT1A Receptor | Not Specified | Not Specified | 414 | [1] |
| Dopamine D2, D3, D4 Receptors | Not Specified | Not Specified | > 10,000 | [1] |
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value | Tissue/System | Reference |
| α2-Adrenoceptors (presynaptic, on noradrenergic terminals) | [3H]Noradrenaline Release | pA2 | 6.8 | Rat Cerebral Cortex Synaptosomes | [6] |
| α2-Adrenoceptors (presynaptic, on serotonergic terminals) | [3H]Serotonin Release | pA2 | 7.3 | Rat Cerebral Cortex Synaptosomes | [6] |
| 5-HT1A Receptor | [35S]GTPγS Binding | Emax | 54% (relative to full agonist) | Not Specified | [1] |
Key Signaling Pathways
The pharmacological effects of this compound are mediated through its modulation of the α2-adrenergic and 5-HT1A receptor signaling pathways.
Experimental Protocols
The characterization of the pharmacological profile of this compound involves a range of in vitro and in vivo experimental procedures.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for specific receptors.
Principle: This competitive binding assay measures the ability of 2-PP to displace a radiolabeled ligand from its receptor in a tissue homogenate or cell membrane preparation.
Methodology:
-
Tissue Preparation: A tissue source rich in the target receptor (e.g., rat cerebral cortex for α2-adrenergic receptors) is homogenized and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]clonidine for α2-receptors) and varying concentrations of this compound.
-
Control Groups:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.
-
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of 2-PP that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: [35S]GTPγS Binding
Objective: To determine the functional activity (e.g., partial agonism) of this compound at G-protein coupled receptors.
Principle: Agonist binding to a Gi/o-coupled receptor like the 5-HT1A receptor stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Incubation: The membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and [35S]GTPγS.
-
Control Groups:
-
Basal Binding: Contains membranes and [35S]GTPγS without any agonist.
-
Full Agonist: A known full agonist for the receptor is used as a positive control.
-
-
Reaction Termination: After incubation, the reaction is stopped, and the bound and free [35S]GTPγS are separated by filtration.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated binding is calculated by subtracting the basal binding. The efficacy (Emax) of 2-PP is expressed as a percentage of the stimulation produced by a full agonist.
In Vivo Electrophysiology: Locus Coeruleus Neuronal Firing
Objective: To assess the in vivo effects of this compound on the firing rate of noradrenergic neurons in the locus coeruleus.
Principle: The α2-adrenergic receptors on the cell bodies and dendrites of locus coeruleus neurons are autoreceptors that inhibit neuronal firing. An antagonist like 2-PP is expected to block the tonic inhibitory influence of noradrenaline, thereby increasing the firing rate of these neurons.
Methodology:
-
Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame. A small burr hole is drilled in the skull overlying the locus coeruleus.
-
Electrode Placement: A recording microelectrode is lowered into the locus coeruleus to record the extracellular action potentials of single noradrenergic neurons.
-
Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally) or locally via a micropipette.
-
Data Acquisition: The firing rate of the neuron is recorded before, during, and after drug administration.
-
Data Analysis: Changes in the neuronal firing rate following the administration of 2-PP are quantified and analyzed to determine its effect on the activity of locus coeruleus neurons.
Experimental Workflow
The pharmacological characterization of a compound like this compound typically follows a hierarchical approach, moving from in vitro to in vivo studies.
Conclusion
This compound possesses a distinct pharmacological profile characterized by α2-adrenergic receptor antagonism and 5-HT1A receptor partial agonism. This dual activity contributes significantly to the therapeutic and side-effect profiles of its parent azapirone drugs. The data and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the pharmacology of 2-PP and to design novel therapeutics targeting the noradrenergic and serotonergic systems.
References
- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Translational Pitfalls in SCI Bladder Research: The Hidden Role of Urinary Drainage Techniques in the Rat Model | MDPI [mdpi.com]
- 3. The alpha 2-adrenoceptor antagonist activity of ipsapirone and gepirone is mediated by their common metabolite 1-(2-pyrimidinyl)-piperazine (PmP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist properties of this compound at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Pyrimidinyl)piperazine: An In-Depth Technical Guide to its Role as a Core Metabolite of Buspirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone (B1668070), an anxiolytic agent of the azapirone class, undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent drug[1][2]. A significant portion of its clinical and pharmacological profile is influenced by its primary active metabolite, 1-(2-Pyrimidinyl)piperazine (1-PP). This technical guide provides a comprehensive overview of 1-PP, focusing on its formation, pharmacokinetic profile, pharmacodynamic properties, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals involved in drug development and neuropharmacology.
Data Presentation
Pharmacokinetic Parameters
The pharmacokinetic profiles of buspirone and its metabolite 1-PP have been characterized in both human and animal studies. The following tables summarize key quantitative data from various investigations.
Table 1: Human Pharmacokinetic Parameters of Buspirone and 1-PP
| Parameter | Buspirone | 1-PP | Conditions |
| Bioavailability | ~4% | - | Oral administration[1][3][4] |
| Tmax (Time to Peak Plasma Concentration) | 40-90 minutes | - | Oral administration[3] |
| Elimination Half-life (t½) | 2-3 hours | ~6.1 hours | Single oral dose[3] |
| Volume of Distribution (Vd) | 5.3 L/kg | - | -[2][3] |
| Systemic Clearance | 1.7 L/h/kg | - | -[2][3] |
| Plasma Protein Binding | 86-95% | - | -[5] |
| AUC Ratio (1-PP/Buspirone) | - | ~12-13 | Multiple dose administration[2] |
| Effect of Food on AUC | ~2-fold increase | No significant change | With high-fat meal[3][6] |
| Effect of Food on Cmax | ~2-fold increase | ~32-33% decrease | With high-fat meal[6] |
Table 2: Rat Pharmacokinetic Parameters of Buspirone and 1-PP (Intravenous Administration)
| Parameter | Buspirone | 1-PP |
| Elimination Half-life (t½) | ~25 minutes | ~79 minutes |
| Clearance | 13.1 mL/min | 8.2 mL/min |
| Conversion from Buspirone | - | At least 26% |
Data from pharmacokinetic-pharmacodynamic modeling in rats.[7]
In Vitro Metabolism Kinetics
The formation of 1-PP from buspirone is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8][9][10] The kinetics of this and other metabolic pathways have been studied in human liver microsomes (HLMs).
Table 3: Apparent Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Buspirone Metabolite Formation in Human Liver Microsomes
| Metabolite | Metabolic Pathway | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | N-dealkylation | 8.7 | 150 |
| 3'-hydroxybuspirone (3'-OH-Bu) | Hydroxylation | 4.3 | 47 |
| 5-hydroxybuspirone (5-OH-Bu) | Hydroxylation | 11.4 / 514 | 72 / 312 |
| 6'-hydroxybuspirone (6'-OH-Bu) | Hydroxylation | 8.8 | 240 |
| Buspirone N-oxide (Bu N-oxide) | N-oxidation | 34.0 | 78 |
Data from in vitro studies with pooled human liver microsomes.[8][9]
Receptor Binding Affinities
1-PP exhibits a distinct receptor binding profile compared to its parent compound, buspirone. It has a notable affinity for α2-adrenergic receptors and a lower affinity for serotonin (B10506) 5-HT1A receptors.
Table 4: Receptor Binding Affinities (Ki) of 1-PP
| Receptor | Affinity (Ki) | Notes |
| α2-Adrenergic Receptor | 7.3 - 40 nM | Antagonist activity |
| 5-HT1A Receptor | 414 nM | Partial agonist activity (Emax = 54%) |
| Dopamine D2, D3, D4 Receptors | > 10,000 nM | Negligible affinity |
| α1-Adrenergic Receptors | - | No significant affinity reported |
Experimental Protocols
In Vitro Metabolism of Buspirone in Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of buspirone using pooled human liver microsomes (HLMs) to identify metabolites and determine enzyme kinetics.
Materials:
-
Buspirone hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.1 mg/mL), buspirone (at various concentrations for kinetic studies), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes) with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Sample Preparation for Analysis: Add an appropriate internal standard and centrifuge the mixture to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the metabolites formed.
Quantification of Buspirone and 1-PP in Human Plasma by LC-MS/MS
This protocol provides a general method for the sensitive and specific quantification of buspirone and 1-PP in human plasma samples.
Materials:
-
Human plasma samples
-
Buspirone and 1-PP analytical standards
-
Internal standard (e.g., a deuterated analog)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples and internal standard working solutions.
-
To an aliquot of plasma, add the internal standard.
-
Perform protein precipitation followed by either solid-phase extraction or liquid-liquid extraction to isolate the analytes.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for buspirone, 1-PP, and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentrations of buspirone and 1-PP in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-PP for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 cells or rat hippocampus)
-
Radioligand (e.g., [3H]8-OH-DPAT - agonist, or [3H]WAY-100635 - antagonist)
-
1-PP at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of 1-PP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 1-PP concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of 1-PP that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Conclusion
This compound is a major and pharmacologically active metabolite of buspirone that significantly contributes to the overall clinical effects of the parent drug. Its distinct pharmacokinetic and pharmacodynamic profile, particularly its potent α2-adrenergic receptor antagonism, differentiates it from buspirone. A thorough understanding of 1-PP's properties is crucial for the development of new anxiolytics and for optimizing the therapeutic use of buspirone. The experimental protocols provided in this guide offer a framework for the continued investigation of this important metabolite and its role in neuropharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Buspirone, an Anxiolytic Drug | Semantic Scholar [semanticscholar.org]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of 1-(2-Pyrimidinyl)piperazine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically significant molecule, primarily known as a metabolite of several anxiolytic drugs, including buspirone.[1] It exhibits notable activity as an antagonist of the α2-adrenergic receptor and a weak partial agonist at the 5-HT1A serotonin (B10506) receptor.[2] This dual activity contributes to the complex pharmacological profiles of its parent compounds. Understanding the physicochemical and pharmacokinetic properties of 1-PP is crucial for elucidating its biological effects and for the design of novel therapeutics. This technical guide provides an in-depth overview of the in silico prediction of key properties of this compound, offering a framework for its computational evaluation. The guide includes predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, detailed protocols for key in silico experimental methodologies, and visualizations of relevant signaling pathways.
Predicted Physicochemical and ADMET Properties
In silico tools play a pivotal role in modern drug discovery by providing rapid and cost-effective predictions of a compound's properties, guiding lead optimization, and reducing late-stage failures.[3][4] Online platforms such as SwissADME and pkCSM utilize large datasets and sophisticated algorithms to estimate a wide range of physicochemical and pharmacokinetic parameters from a molecule's structure alone.[5][6]
Physicochemical Properties
The following table summarizes the key experimental and in silico predicted physicochemical properties of this compound. These parameters are fundamental to a drug's behavior, influencing its solubility, permeability, and ability to interact with biological targets.
| Property | Experimental Value | Predicted Value | Data Source / Prediction Method |
| Molecular Formula | C₈H₁₂N₄ | C₈H₁₂N₄ | - |
| Molecular Weight | 164.21 g/mol | 164.21 g/mol | PubChem[7] |
| logP (Octanol/Water Partition Coefficient) | - | 0.85 | ALOGPS |
| Water Solubility (logS) | Very soluble[3] | -0.95 | ALOGPS |
| pKa (most basic) | 8.9[7] | 7.85 | ChemAxon |
| Topological Polar Surface Area (TPSA) | - | 58.1 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 4 | 4 | Molinspiration |
| Number of Hydrogen Bond Donors | 1 | 1 | Molinspiration |
| Number of Rotatable Bonds | 1 | 1 | Molinspiration |
ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
ADMET properties are critical for determining the viability of a drug candidate. The table below presents the in silico predicted ADMET profile for this compound, offering insights into its likely behavior within a biological system.[8][9]
| ADMET Parameter | Predicted Value/Classification | Prediction Tool/Method |
| Human Intestinal Absorption | High | pkCSM |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | >0.9 (High) | pkCSM |
| Blood-Brain Barrier (BBB) Permeability | Permeable | SwissADME (BOILED-Egg Model) |
| P-glycoprotein Substrate | No | SwissADME |
| CYP1A2 Inhibitor | Yes | pkCSM |
| CYP2C19 Inhibitor | No | pkCSM |
| CYP2C9 Inhibitor | No | pkCSM |
| CYP2D6 Inhibitor | Yes | pkCSM |
| CYP3A4 Inhibitor | Yes | pkCSM |
| Total Clearance (log ml/min/kg) | 0.55 | pkCSM |
| AMES Toxicity | Non-toxic | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | Non-toxic | pkCSM |
| Skin Sensitization | No | pkCSM |
In Silico Experimental Protocols
This section outlines detailed methodologies for key in silico experiments to predict the properties and biological interactions of this compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis Protocol
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.[10][11] This protocol describes a general workflow for developing a QSAR model for piperazine (B1678402) derivatives.[12]
-
Data Set Preparation:
-
Compile a dataset of piperazine derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values for α2-adrenergic receptor binding).
-
Ensure the data is curated, consistent, and covers a significant range of activity.
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, polar surface area, logP.
-
3D descriptors: Molecular shape indices, steric parameters.
-
-
Utilize software such as PaDEL-Descriptor, RDKit, or commercial packages like MOE (Molecular Operating Environment).
-
-
Feature Selection and Model Building:
-
Employ statistical methods to select a subset of the most relevant descriptors that correlate with biological activity, avoiding overfitting. Techniques include genetic algorithms, stepwise multiple linear regression, or machine learning-based approaches.
-
Construct the QSAR model using various algorithms, such as:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Random Forest (RF)
-
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness and predictive power.
-
External Validation: Use the independent test set to evaluate the model's ability to predict the activity of new compounds. Key statistical metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).
-
-
Model Interpretation and Application:
-
Analyze the selected descriptors to understand the structural features that are important for the desired biological activity.
-
Use the validated QSAR model to predict the activity of novel, untested piperazine derivatives.
-
Molecular Docking Protocol for this compound with the α2-Adrenergic Receptor
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[13][14] This protocol outlines the steps for docking 1-PP into the α2-adrenergic receptor.
-
Preparation of the Receptor Structure:
-
Obtain the 3D crystal structure of the α2-adrenergic receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.
-
Prepare the protein for docking using software like AutoDockTools, PyMOL, or Chimera. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
-
Preparation of the Ligand Structure:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Assign partial charges to the ligand atoms.
-
-
Grid Box Generation:
-
Define the binding site on the receptor. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined based on its location.
-
Create a grid box that encompasses the defined binding site. The grid box defines the search space for the docking algorithm.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina, Glide, or GOLD to perform the docking simulation.
-
The software will systematically search for the optimal binding poses of the ligand within the receptor's active site, evaluating each pose using a scoring function.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, using software like PyMOL or Discovery Studio Visualizer.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the in silico analysis of this compound.
In Silico Prediction Workflow
Caption: A generalized workflow for the in silico prediction of small molecule properties.
α2-Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at the α2-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[15][16]
Caption: Antagonism of the α2-adrenergic receptor signaling pathway by 1-PP.
5-HT1A Receptor Signaling Pathway
This compound is a weak partial agonist at the 5-HT1A receptor.[2] Similar to the α2-adrenergic receptor, the 5-HT1A receptor is coupled to the Gi protein, leading to an inhibition of adenylyl cyclase.[1][17]
Caption: Partial agonism of 1-PP at the 5-HT1A receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpps.com [wjpps.com]
- 6. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rfppl.co.in [rfppl.co.in]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neovarsity.org [neovarsity.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 17. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
The Pyrimidinylpiperazine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidinylpiperazine core is a versatile and highly significant pharmacophore in medicinal chemistry, forming the structural backbone of numerous clinically important drugs. Its unique physicochemical properties and ability to interact with a wide range of biological targets have established it as a "privileged scaffold" in drug design and development. This technical guide provides a comprehensive overview of the biological significance of the pyrimidinylpiperazine moiety, detailing its mechanism of action, therapeutic applications, and the experimental methodologies used to evaluate its activity.
Introduction: The Rise of a Versatile Pharmacophore
The pyrimidinylpiperazine scaffold consists of a pyrimidine (B1678525) ring linked to a piperazine (B1678402) ring. This structural motif has proven to be exceptionally fruitful in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2][3][4] Its prevalence in approved drugs and clinical candidates underscores its importance in modern medicinal chemistry. A key example is 1-(2-Pyrimidinyl)piperazine (1-PP), an active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, such as buspirone (B1668070), gepirone, and tandospirone.[5][6][7][8][9]
Mechanism of Action and Biological Targets
The biological activity of pyrimidinylpiperazine derivatives is diverse, stemming from their ability to bind with varying affinities to a range of G-protein coupled receptors (GPCRs) and other key biological targets.
Serotonergic System Modulation
A primary mechanism of action for many pyrimidinylpiperazine-containing drugs is the modulation of the serotonergic system. These compounds frequently act as ligands for various serotonin (B10506) (5-HT) receptor subtypes.[10]
-
5-HT1A Receptor Partial Agonism: Many anxiolytic and antidepressant drugs incorporating the pyrimidinylpiperazine moiety, as well as the metabolite 1-PP, exhibit partial agonist activity at the 5-HT1A receptor.[5][6][11][12][13] This interaction is believed to be a key contributor to their therapeutic effects in anxiety and depression.[11][14]
-
5-HT2A and 5-HT2C Receptor Antagonism: Certain pyrimidinylpiperazine derivatives also display antagonistic activity at 5-HT2A and 5-HT2C receptors, a property that can contribute to antidepressant and antipsychotic effects.[15][16]
Adrenergic Receptor Antagonism
The pyrimidinylpiperazine moiety is a well-established antagonist of α2-adrenergic receptors.[5][6][17] This antagonism can lead to an increase in the firing rate of noradrenergic neurons, which may contribute to the overall pharmacological profile of these compounds, potentially influencing their anxiolytic and antidepressant efficacy.[5][17]
Dopaminergic Receptor Ligands
Several pyrimidinylpiperazine derivatives have been developed as ligands for dopamine (B1211576) D2 and D3 receptors, showing potential in the treatment of conditions like Parkinson's disease and schizophrenia.[18][19][20][21]
Other Notable Biological Targets
The versatility of the pyrimidinylpiperazine scaffold extends beyond neurotransmitter receptors:
-
Oncology: In the field of oncology, pyrimidinylpiperazine derivatives have been designed as inhibitors of the pro-survival protein Bcl-XL and as kinase inhibitors like dasatinib.[6][22]
-
Monoamine Oxidase (MAO) Inhibition: Novel derivatives have been synthesized and identified as selective inhibitors of MAO-A, suggesting their potential as a new class of antidepressants.[23][24]
-
GPR119 Agonism: Fused-pyrimidine derivatives containing the piperazine moiety have shown agonistic activity against GPR119, a target for the treatment of diabetes and obesity.[25]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrimidinylpiperazine-containing compounds, illustrating their binding affinities and functional activities at various biological targets.
Table 1: Receptor Binding Affinities (Ki) of this compound (1-PP)
| Receptor | Ki (nM) | Species | Reference |
| α2-Adrenergic | 7.3 - 40 | Rat | [6] |
| 5-HT1A | 414 | Rat | [6] |
| Dopamine D2 | >10,000 | Not Specified | [6] |
| Dopamine D3 | >10,000 | Not Specified | [6] |
| Dopamine D4 | >10,000 | Not Specified | [6] |
Table 2: Pharmacokinetic Parameters of Buspirone and its Metabolite 1-PP in Rats
| Compound | Clearance (ml/min) | Terminal Elimination Half-life (min) | Reference |
| Buspirone | 13.1 | 25 | [12] |
| 1-PP | 8.2 | 79 | [13] |
Table 3: In Vitro Activity of Selected Pyrimidinylpiperazine Derivatives
| Compound | Target | Activity | Value | Reference |
| Compound 21 | Bcl-XL | Binding Affinity (Ki) | 127 nM | [22] |
| Compound 2j | MAO-A | IC50 | 23.10 µM | [23][24] |
| Compound 2m | MAO-A | IC50 | 24.14 µM | [23][24] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrimidinylpiperazine derivatives.
General Synthesis of Pyrimidinylpiperazine Derivatives
A common synthetic route involves the nucleophilic substitution reaction between a halogenated pyrimidine and a piperazine derivative.[23][26][27][28][29]
Example Protocol for the Synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines: [26][27]
-
Chalcone (B49325) Synthesis: An appropriately substituted 2-acetylthiophene (B1664040) is reacted with an aromatic aldehyde in the presence of a base (e.g., 40% potassium hydroxide) in ethanol (B145695) to yield a thiophene-substituted chalcone.
-
Pyrimidine Ring Formation: The chalcone is then cyclized with thiourea (B124793) in a suitable solvent like 1,4-dioxane (B91453) with a catalytic amount of acetic acid under reflux to form the 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiol.
-
Methylthiolation: The pyrimidine-2-thiol (B7767146) is treated with methyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF) to yield the 2-(methylsulfanyl)pyrimidine intermediate.
-
Piperazine Coupling: The 2-(methylsulfanyl)pyrimidine is refluxed with N-methylpiperazine to afford the final 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine.
In Vitro Receptor Binding Assays
Receptor binding affinities are typically determined using radioligand binding assays with membrane preparations from cells expressing the target receptor or from animal tissues.
General Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [3H]clonidine for α2-adrenergic receptors) and varying concentrations of the test compound.
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Pharmacological Evaluation
The in vivo effects of pyrimidinylpiperazine derivatives are assessed using various animal models relevant to their intended therapeutic application.
Example: Evaluation of Anxiolytic Activity (Learned Helplessness Model in Rats): [5][30]
-
Induction of Helplessness: Rats are subjected to inescapable footshocks in one session.
-
Drug Administration: The test compound, a reference drug, or vehicle is administered to the animals, typically daily for a set period.
-
Testing: The animals are then placed in a shuttle box where they can escape a footshock by moving to the other compartment. The number of failures to escape is recorded.
-
Analysis: A significant reduction in the number of escape failures in the drug-treated group compared to the vehicle group indicates an antidepressant-like or anxiolytic effect.
Visualizations
Signaling Pathways
Caption: Signaling pathways of pyrimidinylpiperazine derivatives.
Experimental Workflow
Caption: Workflow for pyrimidinylpiperazine drug discovery.
Conclusion
The pyrimidinylpiperazine moiety continues to be a highly valuable scaffold in the design of novel therapeutic agents. Its ability to interact with multiple key biological targets, particularly within the central nervous system, has led to the development of important drugs for a range of disorders. A thorough understanding of its structure-activity relationships, mechanisms of action, and the experimental protocols for its evaluation is crucial for medicinal chemists and pharmacologists working to discover the next generation of pyrimidinylpiperazine-based medicines. The ongoing exploration of this privileged structure promises to yield new and improved therapies for a variety of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat. | Semantic Scholar [semanticscholar.org]
- 9. Azapirone - Wikipedia [en.wikipedia.org]
- 10. acnp.org [acnp.org]
- 11. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [The pharmacology of this compound, a metabolite of buspirone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antagonist properties of this compound at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US8802672B2 - Pyrimidinyl-piperazines useful as D3/D2 receptor ligands - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Anti-tumor pyrimidinylpiperazines bind to the prosurvival Bcl-2 protein family member Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Piperazine synthesis [organic-chemistry.org]
- 30. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into 1-(2-Pyrimidinyl)piperazine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(2-pyrimidinyl)piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting agents. This technical guide delves into the critical structure-activity relationships (SAR) of this versatile chemical class, with a particular focus on its interactions with key neurological targets, including serotonin (B10506) (5-HT) and adrenergic receptors, as well as monoamine oxidase (MAO). Through a comprehensive review of synthesis methodologies, in vitro and in vivo biological data, and detailed experimental protocols, this document aims to provide a thorough resource for the rational design and development of novel therapeutics based on the this compound core.
Introduction: The Significance of the this compound Moiety
The this compound moiety is a privileged scaffold in drug discovery, renowned for its ability to interact with a variety of G-protein coupled receptors (GPCRs) and enzymes.[1] Derivatives of this core structure are found in a range of approved drugs, including anxiolytics like buspirone (B1668070) and its analogues (tandospirone, gepirone, ipsapirone), the atypical antipsychotic perospirone, and the anticancer agent dasatinib.[2] The parent compound, this compound (1-PP), is itself a key metabolite of many of these drugs and possesses its own distinct pharmacological profile, notably acting as an antagonist at α2-adrenergic receptors and a partial agonist at 5-HT1A serotonin receptors.[2][3]
The therapeutic versatility of this chemical class stems from the tunable nature of its structure. Modifications to the pyrimidine (B1678525) ring, the piperazine (B1678402) linker, and most commonly, the substituent at the N4 position of the piperazine ring, can profoundly influence receptor affinity, selectivity, and functional activity. This guide will systematically explore these structural modifications and their impact on biological activity.
Core Structure-Activity Relationships
The pharmacological profile of this compound derivatives is primarily dictated by their interactions with 5-HT1A and α2-adrenergic receptors. However, activity at other targets, such as other serotonin receptor subtypes (e.g., 5-HT2A) and monoamine oxidase (MAO), has also been reported and contributes to the overall therapeutic effect and potential side-effect profile of these compounds.
Interaction with Serotonin Receptors (5-HT1A and 5-HT2A)
The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. The parent compound, 1-PP, exhibits moderate affinity for the 5-HT1A receptor (Ki = 414 nM) and acts as a partial agonist (Emax = 54%).[2] The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of 5-HT1A receptor affinity and efficacy.
Substitutions on the pyrimidine ring also play a role in modulating affinity and selectivity. For instance, the introduction of two thienyl groups at the 4 and 6 positions of the pyrimidine ring, along with N-methylation of the piperazine, can lead to highly active and selective 5-HT2A receptor ligands.[4]
Interaction with Adrenergic Receptors (α1 and α2)
The α2-adrenergic receptor is involved in the regulation of neurotransmitter release and blood pressure. 1-PP is a potent antagonist of the α2-adrenergic receptor, with Ki values in the range of 7.3–40 nM.[2] This α2-adrenergic antagonism is a significant contributor to the pharmacological effects of drugs that are metabolized to 1-PP.[3]
Monoamine Oxidase (MAO) Inhibition
A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase A (MAO-A), an important target in the treatment of depression.[5] The nature of the substituent on the terminal piperazine ring significantly influences the MAO-A inhibitory activity.
Data Presentation: Quantitative SAR
The following tables summarize the quantitative data for various this compound derivatives, providing a basis for understanding the structure-activity relationships.
Table 1: Receptor Binding and Functional Activity of this compound (1-PP)
| Receptor | Parameter | Value | Reference |
| α2-Adrenergic | Ki | 7.3–40 nM | [2] |
| 5-HT1A | Ki | 414 nM | [2] |
| 5-HT1A | Emax | 54% | [2] |
Table 2: MAO-A Inhibitory Activity of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-Substituted Piperazine-1-carbodithioate Derivatives
| Compound | R-Group on Terminal Piperazine | IC50 (µM) for MAO-A | Reference |
| 2j | 4-Nitrophenyl | 23.10 | [5] |
| 2m | Benzhydryl | 24.14 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes (approximately 10 µg of protein) with the test compound at various concentrations and a fixed concentration of [³H]8-OH-DPAT (e.g., 0.25 nM) in the assay buffer.
-
For determining non-specific binding, a parallel set of wells should contain the radioligand, membranes, and a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for α2-Adrenergic Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the α2-adrenergic receptor.
-
Receptor Source: Calf cerebral cortex homogenates or membranes from cells stably expressing the desired α2-adrenergic receptor subtype.
-
Radioligand: [³H]Clonidine (an α2-adrenergic agonist) or [³H]Rauwolscine (an α2-adrenergic antagonist).
-
Non-specific Binding Control: 10 µM Phentolamine or another suitable α2-adrenergic ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Procedure:
-
Follow a similar procedure as described for the 5-HT1A receptor binding assay, incubating the membranes with the test compound and the chosen radioligand.
-
Incubation is typically carried out at 25°C for 60 minutes.
-
-
Data Analysis:
-
The data analysis is performed in the same manner as for the 5-HT1A receptor binding assay to determine the IC50 and subsequently the Ki values.
-
[³⁵S]GTPγS Functional Assay for G-Protein Activation
This assay measures the functional activity of a compound (agonist, partial agonist, or inverse agonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Receptor Source: Membranes from cells expressing the receptor of interest (e.g., 5-HT1A or α2-adrenergic).
-
Reagents:
-
[³⁵S]GTPγS
-
GDP (to ensure agonist-dependent stimulation)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the test compound, [³⁵S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM) in the assay buffer.
-
For basal binding, wells will contain all components except the test compound. For non-specific binding, a high concentration of unlabeled GTPγS is added.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the specific binding against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect) from the resulting dose-response curve using non-linear regression. The Emax is often expressed as a percentage of the response to a known full agonist.
-
Visualizations: Pathways and Workflows
Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the Graphviz (DOT language).
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the development of novel central nervous system therapeutics. The structure-activity relationships discussed in this guide highlight the key structural features that govern affinity and functional activity at 5-HT1A and α2-adrenergic receptors, as well as MAO-A.
Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific receptor subtypes to minimize off-target effects.
-
Modulating Functional Activity: Designing molecules with specific functional profiles, such as biased agonism, to selectively activate desired signaling pathways.
-
Multi-target Ligands: Rationally designing derivatives that interact with multiple targets implicated in a particular disease to achieve synergistic therapeutic effects.
A thorough understanding of the SAR principles outlined in this guide will be instrumental in guiding these future drug discovery efforts and unlocking the full therapeutic potential of the this compound chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2-Pyrimidinyl)piperazine: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of 1-(2-Pyrimidinyl)piperazine from 2-Chloropyrimidine (B141910)
This document provides detailed application notes and experimental protocols for the synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, including the anxiolytic drug buspirone.[1][2] The synthesis is primarily achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with piperazine (B1678402). This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of synthetic strategies, detailed experimental procedures, and comparative data to aid in the selection of an optimal synthetic route.
Introduction
This compound is a pharmacologically active N-arylpiperazine derivative and a principal metabolite of several azapirone anxiolytic and antidepressant drugs.[3] Its synthesis is a critical step in the production of these therapeutic agents. The most common and direct method for its preparation involves the reaction of 2-chloropyrimidine with piperazine. Various modifications to this fundamental reaction have been developed to improve yield, purity, and cost-effectiveness, including the use of phase transfer catalysts and alternative reaction media.
Synthetic Approaches
The synthesis of this compound from 2-chloropyrimidine can be accomplished through several methods, with the choice of method often depending on the desired scale, purity requirements, and available resources. The primary synthetic routes include:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most frequently employed method, where piperazine acts as a nucleophile, displacing the chloride from the electron-deficient pyrimidine (B1678525) ring.[3][4] The reaction can be carried out under various conditions, often using an excess of piperazine to act as both the nucleophile and a base to neutralize the hydrochloric acid byproduct.[3]
-
Phase Transfer Catalysis: To enhance reaction rates and facilitate the use of aqueous or biphasic solvent systems, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be utilized.[5] This approach can improve the efficiency of the reaction between the aqueous and organic phases.[5]
-
Boc-Protection Strategy: An alternative approach involves the use of N-Boc-piperazine in a condensation reaction with 2-chloropyrimidine, followed by acidic hydrolysis to yield the desired product.[1] This method can offer better control over side reactions, such as the formation of di-substituted byproducts.[1]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various published methods for the synthesis of this compound, providing a clear comparison of reaction conditions and reported yields.
| Method | 2-Chloropyrimidine (equiv.) | Piperazine (equiv.) | Base (equiv.) | Catalyst (equiv.) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SNAr (Excess Piperazine) | 1.0 | 5.0 | - (Piperazine is base) | - | Ethanol | Room Temp. | 3 | - | [3] |
| Phase Transfer Catalysis | 1.0 | 1.1 - 1.5 | Alkaline condition | Quaternary ammonium salt (0.001-0.002) | Water or Water/Chloroform | 40 - 60 | - | - | [5] |
| SNAr with K₂CO₃ | 1.0 (18 mmol) | 2.5 (45 mmol) | K₂CO₃ (0.92) | - | Water | 50 - 65 | 1 | 88 | [6][7] |
| Boc-Protection Strategy | 1.0 (0.2 mol) | 1.0 (N-Boc-piperazine) | Na₂CO₃ (1.1) | - | Water | 25 | 3 | 86.9 | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via nucleophilic aromatic substitution using potassium carbonate as the base.
Protocol: Nucleophilic Aromatic Substitution with Potassium Carbonate
Materials:
-
2-Chloropyrimidine
-
Piperazine
-
Potassium Carbonate (K₂CO₃)
-
Water (deionized)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL).
-
Addition of 2-Chloropyrimidine: While stirring the solution, add 2-chloropyrimidine (18 mmol) in portions at a temperature between 50-65 °C.
-
Reaction: Maintain the reaction mixture at 60-65 °C with continuous stirring for 1 hour.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to 35 °C. A solid byproduct, 1,4-bis(2-pyrimidinyl)piperazine, may precipitate. Remove this solid by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with chloroform.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The resulting yellow oil can be used in subsequent reactions without further purification.[6][7] If higher purity is required, distillation under reduced pressure can be performed.
Mandatory Visualizations
Diagram of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2-chloropyrimidine via nucleophilic aromatic substitution.
References
- 1. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
- 6. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 7. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Laboratory Scale Synthesis of 1-(2-Pyrimidinyl)piperazine
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of 1-(2-Pyrimidinyl)piperazine, a key intermediate in the manufacturing of various pharmaceuticals, including the anxiolytic drug buspirone.[1] The primary synthesis route described is the nucleophilic substitution reaction between 2-chloropyrimidine (B141910) and piperazine (B1678402).[2] Variations of this method, including the use of a phase-transfer catalyst and a Boc-protected piperazine, are also discussed to offer flexibility in reaction setup and potentially improve yields and purity.[3][4] This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound is a pharmacologically active N-arylpiperazine derivative.[2] It is a principal metabolite of several azapirone anxiolytic and antidepressant drugs, such as buspirone, gepirone, and tandospirone.[2] The compound itself demonstrates notable biological activity, primarily as a potent antagonist of the α₂-adrenergic receptor.[2] The synthesis of this compound is a crucial step in the production of these therapeutic agents. The most common synthetic approach involves the condensation of 2-chloropyrimidine with piperazine under basic conditions.[3]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details the most common laboratory-scale synthesis of this compound.
3.1. Materials and Equipment
-
Reagents:
-
2-Chloropyrimidine
-
Anhydrous piperazine
-
Ethanol
-
5% Aqueous Sodium Hydroxide (B78521) (NaOH)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
3.2. Synthesis Procedure
The following protocol is based on a common method involving nucleophilic substitution.[2]
-
Reaction Setup: In a round-bottom flask, dissolve anhydrous piperazine (e.g., 5 molar equivalents) in ethanol. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl byproduct.[2]
-
Addition of 2-Chloropyrimidine: To the stirring solution of piperazine, add 2-chloropyrimidine (1 molar equivalent) portion-wise.[2]
-
Reaction: Stir the resulting mixture at room temperature for approximately 3 hours.[2] Alternatively, the reaction can be heated to reflux to decrease reaction time.
-
Work-up: After the reaction is complete (monitored by TLC), add a 5% aqueous sodium hydroxide solution to the mixture.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into chloroform. Repeat the extraction from the aqueous layer three times to maximize recovery.[2]
-
Washing: Combine the organic layers and wash them three times with water to remove any remaining piperazine and inorganic salts.[2]
-
Drying and Solvent Removal: Dry the chloroform layer over anhydrous magnesium sulfate or sodium sulfate.[2][5] Filter to remove the drying agent and then remove the chloroform under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude product by vacuum distillation to yield this compound as a clear yellow liquid.[2]
3.3. Alternative Protocols
-
Phase-Transfer Catalysis: To improve the reaction yield, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed. This method involves the condensation of piperazine and 2-chloropyrimidine in a water or a mixed water-organic solvent system under alkaline conditions.[3]
-
Boc-Protected Piperazine: Another approach involves reacting N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidine)-4-Boc-piperazine. The Boc protecting group is then removed by hydrolysis under acidic conditions to yield the final product.[4] This method can reduce the formation of di-substituted byproducts.[4]
-
Aqueous Synthesis with Potassium Carbonate: A modified procedure uses water as the solvent and potassium carbonate as the base. Piperazine and potassium carbonate are dissolved in water, and 2-chloropyrimidine is added in portions at 50-65 °C. The mixture is stirred for about an hour.[5]
Data Presentation
The following table summarizes typical quantitative data for the primary synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloropyrimidine | 1 molar equivalent | [2] |
| Anhydrous Piperazine | 5 molar equivalents | [2] |
| Solvent | ||
| Ethanol | Sufficient to dissolve reactants | [2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [2] |
| Reaction Time | ~3 hours | [2] |
| Purification | ||
| Method | Vacuum Distillation | [2] |
| Yield | ||
| Reported Yield | >80% (with phase-transfer catalyst) | [3] |
| 88% (aqueous K₂CO₃ method) | [5] |
Visualization of Experimental Workflow
Caption: Experimental Workflow for the Synthesis of this compound.
Safety Precautions
-
This compound is classified as hazardous. It can cause severe skin burns and eye damage.[2]
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2]
-
All procedures should be conducted in a well-ventilated fume hood.[2]
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Characterization
The final product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The synthesis of this compound via nucleophilic substitution of 2-chloropyrimidine with piperazine is a robust and well-established method. The protocol provided, along with its variations, offers a comprehensive guide for researchers in the field of medicinal and synthetic chemistry. Proper execution of the experimental procedure and adherence to safety guidelines are essential for a successful and safe synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
- 4. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Note: Purification of 1-(2-Pyrimidinyl)piperazine by Vacuum Distillation
References
- 1. grokipedia.com [grokipedia.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. 1-(2-ピリミジル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Application Note: Quantification of 1-(2-Pyrimidinyl)piperazine in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-(2-Pyrimidinyl)piperazine (1-PP) in human plasma. 1-PP is a significant metabolite of several anxiolytic drugs, including buspirone (B1668070), and its accurate quantification is crucial for pharmacokinetic and drug metabolism studies. The described protocol involves solid-phase extraction (SPE) for sample clean-up, followed by derivatization to enhance the volatility and chromatographic properties of 1-PP. The method is sensitive, and specific, and demonstrates excellent linearity and precision, making it suitable for high-throughput analysis in research and drug development settings.
Introduction
This compound (1-PP) is the primary and pharmacologically active metabolite of the azapirone class of anxiolytic and antidepressant drugs, such as buspirone and tandospirone.[1] Monitoring the plasma concentrations of 1-PP is essential for understanding the overall pharmacological and toxicological profile of the parent drugs. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive platform for the quantification of small molecules in complex biological matrices like plasma.[2][3] This method requires a derivatization step to improve the thermal stability and chromatographic behavior of the polar 1-PP molecule.[4]
Experimental Workflow
Caption: Workflow for the quantification of 1-PP in plasma.
Detailed Protocols
Materials and Reagents
-
This compound (1-PP) analytical standard
-
d4-1-(2-Pyrimidinyl)piperazine (d4-1-PP) as an internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pentafluorobenzoyl chloride (derivatizing agent)
-
Toluene (anhydrous)
-
Sodium carbonate
-
C18 Solid-Phase Extraction (SPE) columns
-
Human plasma (drug-free)
-
Deionized water
Equipment
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Sample Preparation: Solid-Phase Extraction
-
Spiking: To 1.0 mL of plasma sample, add a known concentration of the internal standard, d4-1-PP.
-
SPE Column Conditioning: Condition a C18 SPE column by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of deionized water, followed by 2 mL of 40% methanol in water.
-
Drying: Dry the column under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reconstitution: Reconstitute the dried extract in 100 µL of toluene.
-
Reaction Mixture: Add 10 µL of 1 M sodium carbonate and 10 µL of 10% pentafluorobenzoyl chloride in toluene.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cooling and Extraction: After cooling to room temperature, add 100 µL of n-hexane and 100 µL of water. Vortex and centrifuge.
-
Sample Transfer: Transfer the upper organic layer to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Inlet Temperature | 250°C[5] |
| Injection Volume | 1 µL, splitless mode[5] |
| Oven Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min[5] |
| Transfer Line Temp. | 280°C[5] |
| Ion Source Temp. | 230°C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Specific m/z ions for derivatized 1-PP and d4-1-PP should be determined empirically. |
Method Validation and Performance
The method should be validated for linearity, sensitivity, accuracy, precision, and extraction recovery according to standard bioanalytical method validation guidelines.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a GC-MS method for 1-PP quantification in plasma, based on published data.[4]
| Parameter | Value |
| Linear Range | 0.2 - 25 ng/mL[4] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL[4] |
| Intra-assay Accuracy | Within 14%[4] |
| Intra-assay Precision (CV%) | Within 12%[4] |
| Extraction Efficiency | > 80% (typical for piperazines)[3] |
Discussion
This application note provides a comprehensive GC-MS method for the quantification of this compound in plasma. The sample preparation involves a solid-phase extraction step, which effectively removes plasma proteins and other interfering substances. Derivatization with pentafluorobenzoyl chloride is a critical step that enhances the volatility and thermal stability of 1-PP, making it amenable to GC analysis.[4] The use of a stable isotope-labeled internal standard, d4-1-PP, is highly recommended to compensate for any variability during sample preparation and injection, thereby ensuring high accuracy and precision.[4] The specified GC-MS parameters, particularly the use of a DB-5ms column and Selected Ion Monitoring (SIM) mode, provide excellent chromatographic resolution and detection sensitivity.
Conclusion
The described GC-MS method is a reliable and robust tool for the quantitative determination of this compound in plasma samples. This protocol is well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research environment. The detailed steps for sample preparation, derivatization, and instrumental analysis, along with the performance data, offer a solid foundation for researchers and scientists in the field of drug development and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scholars.direct [scholars.direct]
- 4. Simultaneous quantitation of buspirone and this compound in human plasma and urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the LC-MS/MS Analysis of 1-(2-Pyrimidinyl)piperazine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active metabolite of several anxiolytic and antidepressant drugs, including buspirone, tandospirone (B1205299), and gepirone. It is also utilized as a versatile chemical intermediate in pharmaceutical synthesis.[] Given its pharmacological significance and role as a key biomarker in pharmacokinetic and drug metabolism studies, a robust and sensitive analytical method for the quantification of 1-PP in biological matrices is essential. This document provides a detailed application note and protocol for the analysis of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is tailored for high-throughput analysis, offering the sensitivity and selectivity required for clinical and preclinical research.
Experimental Protocols
This section details the methodologies for the quantitative analysis of this compound in biological samples, based on established and validated procedures.
Materials and Reagents
-
Analytes and Internal Standard (IS): this compound (purity ≥98%), and a suitable internal standard (e.g., a deuterated analog of 1-PP or a compound with similar physicochemical properties).
-
Solvents and Chemicals: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) of HPLC or LC-MS grade; formic acid (FA) and ammonium (B1175870) formate (B1220265) of analytical grade; ultrapure water.
-
Biological Matrix: Drug-free plasma (e.g., rat or human).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup prior to LC-MS/MS analysis.
-
Spiking: To 100 µL of the plasma sample, add the internal standard solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound.
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, solid-phase extraction can be employed. A mixed-mode or C18 SPE cartridge can be utilized. The general steps involve conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte of interest.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 analytical column (e.g., CAPCELL PAK ADME C18, 50 mm × 2.1 mm, 3 µm) is recommended.[2]
-
Mobile Phase:
-
A: 5 mM ammonium formate with 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is typically used to ensure good separation and peak shape. The specific gradient will depend on the column and system but a starting point could be 10% B, increasing to 90% B over a few minutes.
-
Flow Rate: A flow rate of 0.4 mL/min is a suitable starting point.[2]
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Multiple Reaction Monitoring (MRM): The following MRM transitions are recommended for monitoring this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 165.1 | 122.0 | Optimized for instrument |
| 108.0 | Optimized for instrument | ||
| 96.1 | Optimized for instrument | ||
| Internal Standard | To be determined based on the selected IS | To be determined | Optimized for instrument |
-
Source Parameters:
-
Capillary Voltage: Optimized for the specific instrument (e.g., 3.5 kV).
-
Source Temperature: Optimized for the specific instrument (e.g., 350°C).
-
Gas Flow (Desolvation and Cone): Optimized for the specific instrument.
-
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of this compound in rat plasma.[2]
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Rat Plasma | 10.00 - 500.0 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| This compound | 10.00 (LLOQ) | 6.69 | 110.18 | 6.02 | 105.62 |
| 50.00 (Low QC) | 4.87 | 95.74 | 4.51 | 98.37 | |
| 200.00 (Mid QC) | 1.42 | 98.65 | 2.47 | 101.25 | |
| 400.00 (High QC) | 2.15 | 102.33 | 3.18 | 103.47 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound analysis.
Signaling Pathway Context (Illustrative)
While this compound itself is a metabolite, it exhibits pharmacological activity. The following diagram illustrates a simplified representation of its interaction with a key receptor target.
References
Application Notes and Protocols for Peptide Derivatization using 1-(2-Pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of proteomics and peptidomics, highly sensitive and accurate quantification of peptides is crucial for biomarker discovery, drug development, and understanding complex biological processes. Mass spectrometry (MS) is a cornerstone technology for these analyses. However, the ionization efficiency of peptides can vary significantly, leading to challenges in detecting low-abundance species. Chemical derivatization is a powerful strategy to enhance the ionization efficiency of peptides, thereby improving the sensitivity of MS-based analyses.
1-(2-Pyrimidinyl)piperazine (2-PMP) has emerged as a valuable derivatization reagent for the carboxyl groups of peptides.[1][2] By introducing a basic pyrimidinylpiperazine moiety, this derivatization enhances the proton affinity of the peptide, leading to a significant increase in signal intensity in both matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) mass spectrometry.[1][2] This application note provides an overview of the use of this compound for peptide derivatization, including its benefits, quantitative performance, and detailed experimental protocols for its application in research and drug development.
Principle of Derivatization
The derivatization of peptides with this compound targets the C-terminal carboxyl group and the side-chain carboxyl groups of acidic amino acid residues (aspartic acid and glutamic acid). The reaction is a carbodiimide-mediated amide bond formation. A coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), activates the carboxyl group of the peptide. This activated intermediate then reacts with the secondary amine of this compound to form a stable amide bond. An activator, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is often included to improve the coupling efficiency and minimize side reactions.[1] Trifluoroacetic acid (TFA) can also be used as an activator.[1]
Key Applications and Benefits
-
Enhanced Mass Spectrometry Sensitivity: Derivatization with this compound can significantly increase the ionization efficiency of peptides, leading to a substantial improvement in the signal-to-noise ratio and lower limits of detection.[2]
-
Improved Protein Identification: By enhancing the signals of otherwise difficult-to-detect peptides, derivatization can lead to more comprehensive protein identification and increased sequence coverage in proteomics studies.[1]
-
Facilitated Quantitative Analysis: The increased sensitivity allows for more accurate and precise quantification of low-abundance peptides in complex biological samples.[2]
-
Preferential Detection: The derivatization has been shown to preferentially enhance the detection of peptides with low molecular weight and high isoelectric point (pI).[1]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the derivatization of peptides with this compound.
| Peptide Sequence | Derivatization Reagent | Derivatization Yield | Reference |
| RVYVHPI (RI-7) | This compound | > 94% | [1] |
| APGDRIYVHPF (AF-11) | This compound | > 94% | [1] |
Table 1: Derivatization Yields for Synthetic Peptides. This table showcases the high efficiency of the derivatization reaction for different peptide sequences.
| Bioactive Peptide | Increase in MS/MS Sensitivity | Reference |
| Angiotensins I-IV | > 17-fold | [2] |
| Bradykinin | > 17-fold | [2] |
| Neurotensin | > 17-fold | [2] |
Table 2: Enhancement of Mass Spectrometry Sensitivity. This table highlights the significant improvement in detection sensitivity for various bioactive peptides following derivatization.
Experimental Protocols
Note: The following protocols are based on published methodologies.[1][2] Optimization may be required for specific peptides or sample types.
Protocol 1: Derivatization of Synthetic Peptides
This protocol is suitable for the derivatization of purified synthetic peptides.
Materials:
-
Synthetic peptide
-
This compound (2-PMP)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Peptide Solution Preparation: Dissolve the synthetic peptide in a suitable solvent (e.g., 50% acetonitrile in water) to a final concentration of 1 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM solution of this compound in acetonitrile.
-
Prepare a 100 mM solution of EDC in ultrapure water.
-
Prepare a 100 mM solution of HOAt in acetonitrile.
-
Prepare a 1% (v/v) solution of TFA in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 10 µL of the peptide solution with 10 µL of the this compound solution.
-
Add 10 µL of the EDC solution and 10 µL of the HOAt solution to the mixture.
-
Add 5 µL of the 1% TFA solution to activate the reaction.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, the reaction can be stopped by adding an excess of a primary amine-containing buffer (e.g., Tris buffer) or by proceeding directly to a cleanup step.
-
For MALDI-MS analysis, the derivatized peptide solution can be directly spotted onto the MALDI target with a suitable matrix.
-
For LC-MS/MS analysis, the sample should be desalted and purified using a C18 ZipTip or a similar solid-phase extraction method to remove excess reagents and byproducts.
-
-
Mass Spectrometry Analysis: Analyze the derivatized peptide by MALDI-MS or LC-MS/MS according to standard procedures.
Protocol 2: Derivatization of Peptides from Biological Samples
This protocol is designed for the derivatization of peptides in complex mixtures, such as tryptic digests of proteins.
Materials:
-
Tryptic digest of a protein sample
-
Reagents from Protocol 1
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Ensure the tryptic digest is desalted and buffer-exchanged into a suitable reaction buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8). The sample can be lyophilized and reconstituted in the reaction buffer.
-
Derivatization Reaction:
-
To the peptide sample, add this compound, EDC, HOAt, and TFA in molar excess relative to the estimated amount of peptide carboxyl groups. The optimal reagent concentrations and ratios should be empirically determined.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Sample Cleanup:
-
Following the derivatization, it is crucial to remove the excess reagents and byproducts, which can interfere with subsequent LC-MS/MS analysis.
-
Perform a thorough cleanup using C18 SPE cartridges. Wash the cartridge extensively with a low organic solvent concentration (e.g., 0.1% TFA in water) to remove salts and hydrophilic byproducts. Elute the derivatized peptides with a higher organic solvent concentration (e.g., 50-80% acetonitrile with 0.1% TFA).
-
-
LC-MS/MS Analysis:
-
Lyophilize the eluted derivatized peptides and reconstitute in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Analyze the sample using a standard proteomics LC-MS/MS workflow.
-
Visualizations
Caption: Chemical reaction scheme for peptide derivatization.
Caption: General experimental workflow for peptide derivatization.
References
- 1. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(2-Pyrimidinyl)piperazine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyrimidinyl)piperazine is a versatile heterocyclic building block that holds significant potential in the discovery and development of novel agrochemicals.[1] Its unique structure, featuring both a pyrimidine (B1678525) and a piperazine (B1678402) ring, provides a valuable scaffold for the synthesis of a wide range of derivatives with fungicidal, herbicidal, and insecticidal properties. The nitrogen-rich nature of this molecule allows for facile functionalization, enabling chemists to modulate its physicochemical and biological properties to enhance efficacy, selectivity, and environmental profile.[1] While widely recognized as a pharmaceutical intermediate, its application as a starting material in the agrochemical sector is an area of growing interest.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates. The focus is on providing practical, step-by-step guidance for key chemical transformations and summarizing relevant biological activity data.
Key Applications in Agrochemical Synthesis
The secondary amine of the piperazine ring in this compound is a key functional group that allows for a variety of chemical modifications. The most common applications in synthesis involve N-alkylation and N-acylation reactions to introduce diverse substituents and create novel active ingredients.
-
Fungicides: The pyrimidine moiety is a well-established pharmacophore in many commercial fungicides. By incorporating the this compound scaffold, novel derivatives with potent antifungal activity can be developed.
-
Herbicides: The structural features of this compound can be exploited to design new herbicides with specific modes of action.
-
Insecticides: The piperazine ring is a common component of many insecticides. Derivatives of this compound have shown promise as effective insecticidal agents.
Experimental Protocols
While specific, detailed protocols for the synthesis of commercial agrochemicals starting directly from this compound are not extensively published in peer-reviewed literature, the following protocols describe fundamental reactions that are representative of how this intermediate can be utilized to generate diverse derivatives for agrochemical screening.
Protocol 1: N-Alkylation of this compound with a Halogenated Heterocycle
This protocol details a general procedure for the nucleophilic substitution reaction between this compound and a chloro-substituted nitrogen heterocycle. This type of reaction is fundamental for creating more complex molecules with potential biological activity.
Reaction Scheme:
Caption: General workflow for N-alkylation of this compound.
Materials:
-
This compound
-
Substituted chloro-heterocycle (e.g., 2-chloropyridine, 2-chlorobenzothiazole)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the chloro-heterocycle (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated derivative.
Protocol 2: Synthesis of Pyrimidine-Piperazine Derivatives with Potential Antifungal Activity
This protocol is adapted from the synthesis of thiophene-substituted pyrimidine-piperazine derivatives, which have shown significant antifungal activity.[2][3] Although this multi-step synthesis does not start with this compound, it demonstrates the construction of a similar scaffold and the subsequent introduction of a piperazine moiety, providing valuable insights for designing related agrochemicals.
Experimental Workflow:
Caption: Multi-step synthesis of a pyrimidine-piperazine derivative with antifungal potential.
Detailed Methodology (Step 4: Piperazine Introduction):
-
In a round-bottomed flask, dissolve 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (0.314 g, 0.001 mol) and N-phenylpiperazine (0.16 mL, 0.001 mol) in dry ethanol (15 mL).[2]
-
Add a catalytic amount of potassium hydroxide (B78521) to the reaction mixture.[2]
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.[2]
-
After completion, pour the reaction mixture into crushed ice.[2]
-
Filter the separated solid, dry it, and recrystallize from ethanol to obtain the pure final product.[2]
Data Presentation
The following tables summarize quantitative data on the biological activity of various pyrimidine-piperazine derivatives synthesized in agrochemical research.
Table 1: Antifungal Activity of Thiophene-Substituted Pyrimidine-Piperazine Derivatives [3]
| Compound ID | R Group | Antifungal Activity at 40 µg/mL (Zone of Inhibition in mm) |
| 4a | p-anisidinyl | Significant |
| 4d | 2-chloro-3-isoquinolinyl | Significant |
| 4e | p-phenoxyphenyl | Significant |
| 5c | p-chlorophenyl | Significant |
| 5e | p-phenoxyphenyl | Significant |
| Fluconazole | Standard | - |
Note: "Significant" indicates activity comparable to the standard drug, fluconazole. Specific quantitative data on the zone of inhibition was not provided in the source material.
Table 2: Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives [4]
| Compound ID | Mortality (%) against A. craccivora at 100 µg/mL |
| I13 | 92% |
Table 3: Herbicidal Activity of Pyrimidine-Substituted Chlorsulfuron Derivatives [5]
| Compound ID | Yield (%) | Melting Point (°C) |
| W104 | 81.8% | 144–146 |
| W107 | 82.6% | 226–228 |
| W108 | 84.8% | 231–233 |
Note: This table presents synthetic data for herbicidal compounds containing a pyrimidine moiety, illustrating the relevance of this core structure in herbicide design.
Signaling Pathways and Logical Relationships
The development of novel agrochemicals often involves understanding their mode of action. For instance, many herbicides act by inhibiting specific enzymes in plant biosynthetic pathways. The diagram below illustrates a simplified logical relationship in the design of such compounds.
Caption: Logical workflow for the design of targeted herbicides.
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of novel agrochemicals. Its inherent structural features make it an attractive starting point for the development of new fungicides, herbicides, and insecticides. The provided protocols for N-alkylation and the synthesis of related pyrimidine-piperazine structures offer a solid foundation for researchers to explore the potential of this compound in their own discovery programs. The presented biological activity data underscores the promise of this chemical scaffold in addressing the ongoing need for new and effective crop protection solutions. Further research into the direct functionalization of this compound is warranted to fully exploit its potential in agrochemical synthesis.
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes: In Vivo Effects of 1-(2-Pyrimidinyl)piperazine on Bladder Function
Introduction
1-(2-Pyrimidinyl)piperazine (1-PP) is a primary active metabolite of several anxiolytic drugs from the azapirone class, including buspirone (B1668070), gepirone, and ipsapirone.[1][2] While the parent compounds have complex pharmacological profiles, 1-PP is recognized predominantly as a potent α2-adrenergic receptor antagonist.[3][4][5] It also exhibits weaker partial agonist activity at the 5-HT₁ₐ receptor.[4][6] In vivo studies have been conducted to elucidate the specific effects of 1-PP on lower urinary tract function, revealing its modulatory role in the micturition reflex.
Mechanism of Action
The primary mechanism by which 1-PP influences bladder function is through the antagonism of α2-adrenergic receptors.[3] During the bladder filling phase, the sympathetic nervous system is active, promoting bladder relaxation (via β3-adrenergic receptors) and urethral contraction (via α1-adrenergic receptors) to ensure continence.[7] Presynaptic α2-adrenergic receptors provide negative feedback, inhibiting the release of norepinephrine (B1679862). By blocking these α2-receptors, 1-PP increases norepinephrine release, which is thought to enhance the sympathetic tone that suppresses the voiding reflex, thereby reducing the frequency of bladder contractions.[3]
In Vivo Urodynamic Effects
In vivo studies in anesthetized rats have demonstrated that 1-PP significantly reduces the frequency of bladder contractions without substantially affecting the pressure of the contractions or mean arterial blood pressure at effective doses.[3] This suggests a targeted effect on the sensory or reflex pathways controlling the timing of micturition, rather than a direct impact on the contractility of the detrusor muscle itself. The effects are dose-dependent and have been observed in two distinct models of bladder activity: a constant infusion model with acetic acid to induce bladder irritation and an isovolumic model.[3] The compound's ability to decrease micturition reflex events at doses that do not cause significant cardiovascular side effects highlights its potential as a modulator of bladder function.[3]
Quantitative Data Summary
The following tables summarize the quantitative results from in vivo studies of 1-PP on bladder function in anesthetized rats.[3]
Table 1: Effect of 1-PP on Bladder Contraction Frequency (Constant Infusion Acetic Acid Model)
| Dose (mg/kg, i.v.) | Mean Number of Bladder Contractions (in 30 min) | Percentage Decrease from Control | Effect on Contraction Pressure |
| Vehicle | 16.0 ± 1.5 | N/A | No significant effect |
| 0.14 | 12.3 ± 1.9 | 23% | No significant effect |
| 0.40 | 8.8 ± 1.8 | 45% | No significant effect |
| 1.32 | 5.3 ± 1.2 | 67% | No significant effect |
| *Statistically significant decrease (p < 0.05) compared to vehicle control. Data adapted from Dolber et al., 2004.[3] |
Table 2: Effect of 1-PP on Bladder Contraction Frequency (Isovolumic Model)
| Dose (mg/kg, i.v.) | Mean Number of Bladder Contractions (in 15 min) | Percentage Decrease from Control |
| Vehicle | 12.1 ± 1.1 | N/A |
| 0.03 | 9.3 ± 1.5 | 23% |
| 0.10 | 6.1 ± 1.3 | 50% |
| 0.30 | 3.9 ± 0.9 | 68% (Maximum Effect) |
| 1.00 | 5.1 ± 1.2 | 58% |
| Statistically significant decrease (p < 0.05) compared to vehicle control. Data adapted from Dolber et al., 2004.[3] |
Table 3: Effect of 1-PP on Mean Arterial Blood Pressure
| Dose (mg/kg, i.v.) | Effect on Blood Pressure |
| 0.03 - 0.30 | Little to no effect |
| 1.00 | Transient 17% decrease |
| Data adapted from Dolber et al., 2004.[3] |
Experimental Protocols
The following protocols are based on the methodologies described for investigating the in vivo effects of 1-PP on bladder function in anesthetized rats.[3]
Protocol 1: Urodynamic Assessment using the Constant Infusion Model
-
Animal Preparation:
-
Use adult female Sprague-Dawley rats.
-
Anesthetize the animals. Urethane (1.2 g/kg) is a common choice for such studies as it preserves the micturition reflex.[8]
-
Perform a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter (e.g., PE-50 tubing) into the dome of the bladder and secure it with a purse-string suture. This catheter is connected to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Insert a separate catheter into the jugular vein for intravenous administration of the test compounds.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for 30-60 minutes post-surgery.
-
Begin a continuous infusion of 0.5% acetic acid in saline into the bladder at a constant rate (e.g., 0.21 ml/min) to induce bladder irritation and frequent micturition reflexes.
-
Record the intravesical pressure continuously. Bladder contractions are identified as sharp, rhythmic increases in pressure.
-
After a baseline recording period (e.g., 30 minutes) to establish a stable contraction frequency, administer 1-PP or vehicle intravenously.
-
Record the number of bladder contractions for a set period (e.g., 30 minutes) following drug administration.
-
-
Data Analysis:
-
Quantify the total number of bladder contractions during the baseline and post-treatment periods.
-
Analyze the amplitude (pressure developed) of each contraction.
-
Compare the results from the 1-PP treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Protocol 2: Urodynamic Assessment using the Isovolumic Model
-
Animal Preparation:
-
Follow the same surgical preparation as described in Protocol 1.
-
-
Experimental Procedure:
-
After a stabilization period, infuse the bladder with saline until the first micturition contraction is observed to determine the micturition threshold volume.
-
Empty the bladder and then fill it with a volume of saline equivalent to approximately 70-80% of the micturition threshold volume.
-
Close the bladder outlet of the catheter to create isovolumic conditions (constant volume).
-
Record the rhythmic isovolumic bladder contractions for a baseline period (e.g., 15 minutes).
-
Administer 1-PP or vehicle intravenously.
-
Continue to record the number of bladder contractions for a set period (e.g., 15 minutes) post-administration.
-
-
Data Analysis:
-
Count the number of bladder contractions during the baseline and post-treatment periods.
-
Compare the frequency of contractions between the drug-treated and vehicle control groups.
-
Visualizations
Caption: Proposed mechanism of 1-PP action on the micturition reflex.
References
- 1. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azapirone - Wikipedia [en.wikipedia.org]
- 3. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review | PLOS One [journals.plos.org]
Application Notes and Protocols for Radioligand Binding Assay of 1-(2-Pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active metabolite of several anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1] It exhibits a distinct pharmacological profile, acting primarily as a potent antagonist of the α2-adrenergic receptor and a weak partial agonist of the 5-HT1A serotonin (B10506) receptor.[1][2] Understanding the binding affinity of 1-PP to these receptors is crucial for elucidating the mechanism of action of its parent drugs and for the development of new therapeutic agents. Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[3][4] This document provides detailed protocols and application notes for conducting radioligand binding assays to determine the receptor affinity of this compound.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the reported binding affinities (Ki) of this compound for its primary targets. The Ki value is the inhibition constant for a ligand and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.
| Receptor | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| α2-Adrenergic Receptor | [³H]Yohimbine | Rat brain synaptosomes | 7.3 - 40 | [1][2] |
| 5-HT1A Receptor | - | - | 414 | [2] |
Note: 1-PP has negligible affinity for dopamine (B1211576) D2, D3, and D4 receptors (Ki > 10,000 nM).[2]
Experimental Protocols
This section provides detailed methodologies for performing a competitive radioligand binding assay to determine the affinity of 1-PP for the α2-adrenergic receptor. This protocol can be adapted for other receptors and radioligands.
Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This assay measures the ability of 1-PP to compete with a specific radiolabeled ligand for binding to α2-adrenergic receptors.[1]
Materials and Reagents:
-
Tissue Preparation: Membranes from a cell line expressing the α2-adrenergic receptor or from tissues rich in these receptors (e.g., rat cerebral cortex).[1][5]
-
Radioligand: [³H]Yohimbine (a selective α2-adrenergic antagonist).[1]
-
Test Compound: this compound (1-PP).
-
Unlabeled Ligand for Non-Specific Binding: A high concentration of an unlabeled α2-adrenergic ligand (e.g., phentolamine (B1677648) or yohimbine) to determine non-specific binding.[1]
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[5]
-
Scintillation Cocktail.
-
96-well plates. [5]
-
Cell harvester. [1]
-
Liquid scintillation counter. [1]
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold lysis buffer.[5]
-
Centrifuge the homogenate to pellet the membranes.[5]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[5]
-
Resuspend the final pellet in the incubation buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]
-
-
Assay Setup:
-
Prepare a series of dilutions of 1-PP.
-
In a 96-well plate, set up the following in triplicate:
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes).[1]
-
-
Termination and Filtration:
-
Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 1-PP concentration.
-
Determine the IC50 value (the concentration of 1-PP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of α2-Adrenergic Receptor
Caption: Antagonistic action of 1-PP at the α2-adrenergic receptor.
References
Application Notes and Protocols for Assessing the Anxiolytic Activity of 1-(2-Pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyrimidinyl)piperazine (1-PP) is a principal active metabolite of the anxiolytic drug buspirone (B1668070) and other azapirone medications.[1][2][3] Its pharmacological profile suggests that it may contribute significantly to the therapeutic effects of its parent compounds. 1-PP exhibits a notable affinity for serotonin (B10506) 5-HT1A receptors, acting as a partial agonist, and also functions as a potent α2-adrenergic receptor antagonist.[1] The anxiolytic activity of 1-PP has been observed in some preclinical models of anxiety, although its effects can be complex and may differ from those of classic benzodiazepines.[2] This document provides detailed experimental protocols for assessing the anxiolytic activity of 1-PP in rodent models, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation
| Parameter | Receptor | Value | Species | Assay Type |
| Binding Affinity (Ki) | 5-HT1A | 25 nM[1] | Human | Radioligand Binding Assay |
| Binding Affinity (Ki) | α2-Adrenergic | Potent Antagonist[1] | Rat | Electrophysiological Assay |
| Anxiolytic Activity | - | Dose-dependent effects observed in avoidance and conflict situations.[4] | Rat | Behavioral Assays |
Experimental Protocols
Animals
Adult male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used for anxiety studies. Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments should be conducted in accordance with institutional animal care and use committee guidelines.
Drug Preparation and Administration
This compound should be dissolved in a suitable vehicle, such as saline or distilled water, with the potential addition of a small amount of a solubilizing agent like Tween 80 if necessary. The drug is typically administered via intraperitoneal (i.p.) injection. A range of doses should be evaluated to determine the optimal anxiolytic effect without inducing significant motor impairments. A vehicle-treated control group is essential for comparison.
Behavioral Assay: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5]
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal dimensions. For mice, arms are approximately 30 cm long and 5 cm wide, with the closed arms having walls of about 15 cm in height.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer 1-PP or vehicle control at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing one of the enclosed arms. Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the session using a video camera positioned above the maze. An automated tracking system is recommended for accurate data collection.
-
Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
Behavioral Assay: Light-Dark Box (LDB) Test
The Light-Dark Box test is another common assay for assessing anxiety-like behavior, which capitalizes on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[6][7]
Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the total area) and a larger, illuminated compartment. An opening connects the two compartments.
Procedure:
-
Acclimation: As with the EPM, allow animals to acclimate to the testing room.
-
Drug Administration: Administer 1-PP or vehicle control prior to testing.
-
Testing: Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment. Allow the animal to explore the apparatus for a 5 to 10-minute period.[8]
-
Data Collection: Record the session with a video camera and use tracking software for analysis.
-
Parameters to Measure:
-
Time spent in the light compartment.[8]
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions between compartments compared to the control group.[6]
In Vitro Assay: Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of 1-PP for its target receptors (e.g., 5-HT1A, α2-adrenergic).
Principle: This assay measures the ability of 1-PP to compete with a known radiolabeled ligand for binding to receptors in a tissue or cell membrane preparation.
Materials:
-
Tissue or cell membrane preparation expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
This compound (unlabeled competitor).
-
Incubation buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 1-PP. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Equilibrium: Incubate the tubes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of 1-PP. Determine the IC50 value (the concentration of 1-PP that inhibits 50% of specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anxiolytic activity of 1-PP.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. [The pharmacology of this compound, a metabolite of buspirone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Pyrimidinyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Pyrimidinyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of the di-substituted byproduct, 1,4-bis(2-pyrimidinyl)piperazine. | - Use a significant excess of piperazine (B1678402) (e.g., 2.5 to 5 equivalents) relative to 2-chloropyrimidine (B141910).- Add 2-chloropyrimidine to the piperazine solution slowly and in portions.[1][2]- For optimal control, utilize mono-protected piperazine, such as N-Boc-piperazine, in the initial reaction. |
| Incomplete reaction. | - Ensure adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If using a phase-transfer catalyst, ensure its proper activity and concentration. | |
| High Levels of 1,4-bis(2-pyrimidinyl)piperazine Byproduct | Molar ratio of piperazine to 2-chloropyrimidine is close to 1:1 or 1:2. | Increase the molar excess of piperazine to favor monosubstitution. |
| High reaction temperature. | Conduct the reaction at a lower temperature (e.g., 50-65°C) to reduce the rate of the second substitution.[1][2] | |
| Concentrated reactants. | Use a suitable solvent to dilute the reactants, which can help control the reaction rate and selectivity. | |
| Difficulty in Purifying the Product | The physical properties of the desired product and the 1,4-bis(2-pyrimidinyl)piperazine byproduct are similar. | The 1,4-bis(2-pyrimidinyl)piperazine byproduct is often a solid that can be removed by filtration from the reaction mixture.[1][2] The desired product can then be extracted from the filtrate.[1][2] |
| Purification of the final product can be achieved by vacuum distillation or column chromatography. | ||
| Reaction with N-Boc-piperazine is Sluggish | Inadequate base or solvent. | Use a suitable base such as potassium carbonate or sodium carbonate in a solvent like water or an organic solvent.[3] |
| Low reaction temperature. | While lower temperatures are generally favored to prevent side reactions, the reaction may require gentle heating to proceed at a reasonable rate. | |
| Incomplete Deprotection of N-Boc-1-(2-pyrimidinyl)piperazine | Insufficient acid or reaction time. | Use a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent.[4] Monitor the reaction by TLC until the starting material is consumed. |
| Ineffective work-up procedure. | After deprotection, the product is often an acid salt. Neutralization with a base (e.g., sodium bicarbonate) is necessary to obtain the free base, which can then be extracted with an organic solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how is it formed?
The most prevalent byproduct is 1,4-bis(2-pyrimidinyl)piperazine. It forms when both nitrogen atoms of the piperazine ring react with a molecule of 2-chloropyrimidine. This is more likely to occur when the molar ratio of piperazine to 2-chloropyrimidine is low.
Q2: How can I minimize the formation of the 1,4-disubstituted byproduct?
To favor the formation of the desired mono-substituted product, you can employ several strategies:
-
Use a large excess of piperazine: This statistically increases the likelihood that a 2-chloropyrimidine molecule will react with an unreacted piperazine molecule rather than the already substituted this compound.
-
Slow addition of 2-chloropyrimidine: Adding the electrophile slowly helps to maintain a high effective concentration of unreacted piperazine.[1][2]
-
Control the reaction temperature: Lowering the reaction temperature can decrease the rate of the second substitution reaction.[1][2]
-
Use a mono-protected piperazine: The most effective method is to use a piperazine derivative where one nitrogen is protected with a group like tert-butoxycarbonyl (Boc). This physically prevents the second substitution from occurring. The protecting group can be removed in a subsequent step.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[5][6][7]
Q4: Is it possible to remove the 1,4-bis(2-pyrimidinyl)piperazine byproduct after the reaction?
Yes, in many reported procedures, the 1,4-bis(2-pyrimidinyl)piperazine byproduct precipitates from the reaction mixture as a solid and can be removed by filtration.[1][2] The desired this compound, being more soluble, remains in the filtrate and can be isolated through extraction and further purification.[1][2]
Experimental Protocols
Synthesis of this compound via N-Boc-piperazine
This two-step method is highly effective in preventing the formation of the di-substituted byproduct.
Step 1: Synthesis of tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate
-
Materials:
-
N-Boc-piperazine
-
2-Chloropyrimidine
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Water or a suitable organic solvent (e.g., acetonitrile)
-
-
Procedure:
-
In a reaction flask, dissolve N-Boc-piperazine and sodium carbonate in water.
-
To this stirred solution, add 2-chloropyrimidine portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, the product, tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, will often precipitate as a solid.
-
Collect the solid product by filtration and wash it with water.
-
Dry the product in an oven.
-
Step 2: Deprotection of tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate
-
Materials:
-
tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA or an HCl solution to the mixture and stir at room temperature.
-
Monitor the deprotection by TLC until all the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Visualizations
References
- 1. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. jocpr.com [jocpr.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: 1-(2-Pyrimidinyl)piperazine Purification
Welcome to the technical support center for 1-(2-Pyrimidinyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities are typically unreacted starting materials, such as piperazine (B1678402) and 2-chloropyrimidine (B141910). A significant byproduct that can form is 1,4-bis(2-pyrimidinyl)piperazine, resulting from the reaction of the product with another molecule of 2-chloropyrimidine.[1]
Q2: What is the general synthetic route for this compound?
A2: A common method is the nucleophilic substitution reaction between an excess of piperazine and 2-chloropyrimidine. The excess piperazine serves as both a nucleophile and a base to neutralize the HCl byproduct.[2] The reaction is often carried out in a solvent like ethanol.[2]
Q3: Which analytical methods are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are robust methods for quantitative purity analysis.[3][4] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of reaction progress and fraction analysis during column chromatography.[4] For detecting trace amounts of piperazine, which does not absorb UV light well, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed before HPLC analysis.[5]
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Key properties include its boiling point of approximately 277 °C, a melting point in the range of 32-34 °C, and its solubility characteristics.[1] It is described as a clear yellow liquid after melting and is hygroscopic.[1] It has slight solubility in chloroform (B151607) and methanol.[1] These properties are crucial for selecting appropriate purification techniques like distillation and recrystallization.
Troubleshooting Guides
Problem 1: Low Yield After Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Conditions | The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, in a mixed solvent system (e.g., water and an organic solvent) has been shown to improve yields to over 80%.[6] |
| Product Loss During Work-up | Ensure efficient extraction of the product. Chloroform is a commonly used extraction solvent.[2][6] Perform multiple extractions (e.g., three times) to maximize recovery from the aqueous layer.[2] |
Problem 2: Presence of 1,4-bis(2-pyrimidinyl)piperazine Byproduct
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a sufficient excess of piperazine relative to 2-chloropyrimidine to favor the formation of the mono-substituted product. |
| Purification Method Ineffective | This byproduct is less volatile than the desired product. Vacuum distillation is an effective method for separation, where this compound is collected as a specific fraction (e.g., 115-117 °C under high vacuum).[6] Column chromatography can also be employed for separation. |
Problem 3: Product is an Oil and Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can inhibit crystallization. Purify the crude product by vacuum distillation or column chromatography before attempting recrystallization. |
| Inappropriate Solvent System | Experiment with different solvent systems for recrystallization. Given its slight solubility in methanol, a methanol/water system or other alcohol/water systems could be effective. Dissolving the product in a minimal amount of hot solvent and cooling slowly is key. |
| Hygroscopic Nature | The compound is hygroscopic, and absorbed water can interfere with crystallization.[1] Ensure all solvents are anhydrous and the work is performed under a dry atmosphere. |
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Principle | Key Advantages | Common Challenges |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for removing less volatile impurities like 1,4-bis(2-pyrimidinyl)piperazine and non-volatile materials. | Requires high vacuum and careful temperature control to avoid product degradation. |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent system. | Can yield high-purity crystalline material. Effective for removing impurities with different solubility profiles. | The product's low melting point can make crystallization difficult. Finding a suitable solvent system can be challenging. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Highly effective for separating closely related compounds, including the starting materials and byproducts. | Can be time-consuming and require significant amounts of solvent. |
| Acid-Base Extraction | Separation based on the basicity of the piperazine nitrogen atoms. | Useful for removing non-basic impurities from the crude product. | May not effectively remove structurally similar basic impurities. |
Experimental Protocols
Protocol 1: Synthesis and Extraction of this compound
This protocol is based on a common synthetic method.[2]
-
Reaction Setup: In a reaction flask, dissolve anhydrous piperazine (e.g., 1 mole) in ethanol.
-
Addition of Reactant: While stirring, add 2-chloropyrimidine (e.g., 0.2 moles) portion-wise to the piperazine solution.
-
Reaction: Stir the mixture at room temperature for approximately 3 hours.
-
Quenching: After the reaction is complete, add a 5% aqueous sodium hydroxide (B78521) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into chloroform. Repeat the extraction from the aqueous layer three times.
-
Washing and Drying: Combine the organic layers and wash them three times with water. Dry the chloroform layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and evaporate the chloroform under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus suitable for high vacuum.
-
Distillation: Heat the crude residue from Protocol 1 slowly under high vacuum.
-
Fraction Collection: Collect the fraction that distills at 115–117 °C to obtain purified this compound.[6]
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Troubleshooting decision tree for impurity identification and removal.
References
- 1. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantitation of buspirone and this compound in human plasma and urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
Storage and stability guidelines for 1-(2-Pyrimidinyl)piperazine
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, stability, and handling of 1-(2-Pyrimidinyl)piperazine. It includes frequently asked questions, troubleshooting advice, and general protocols for assessing compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] It should be kept away from incompatible materials and foodstuff containers.[1][3] Some suppliers also recommend storing the compound under an inert atmosphere, such as argon, to prevent degradation from air and moisture.[4]
Q2: Is this compound sensitive to air or moisture?
Yes, the compound is noted to be both air-sensitive and hygroscopic (readily absorbs moisture from the air).[4] Exposure to air and moisture can lead to degradation, compromising the purity and stability of the material. Therefore, it is critical to keep the container securely sealed when not in use and to handle it in a controlled environment where possible.[2][4][5]
Q3: What materials and conditions should be avoided?
You should avoid contact with strong oxidizing agents, as they are incompatible with this compound.[2][6] Additionally, avoid exposure to heat, sparks, open flames, and other sources of ignition.[5]
Q4: What are the physical signs of potential degradation?
While specific degradation products are not visually characterized in standard data sheets, you can look for physical changes compared to a fresh sample. The pure compound appears as a solid which melts into a clear yellow liquid.[1][3] Significant deviations, such as a dark discoloration, changes in consistency, or clumping (due to moisture absorption), may indicate degradation or contamination. The most definitive sign of degradation is a loss of performance or unexpected results in your experiments.
Q5: What happens if the compound is stored improperly (e.g., left at room temperature)?
Improper storage, such as exposure to ambient air, moisture, or high temperatures, can accelerate the degradation process.[5] This can occur through oxidation and hydrolysis. While studies on the parent piperazine (B1678402) molecule show thermal degradation can occur at high temperatures (135-175 °C), the primary risk at ambient temperatures is oxidation and moisture absorption.[7] This degradation reduces the purity of the compound, which can lead to inaccurate and unreliable experimental outcomes.
Q6: How should I handle this compound safely in the laboratory?
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][8][9] Always handle it in a well-ventilated area or under a chemical fume hood.[3][8] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat, is mandatory.[1][8] Avoid creating and inhaling dust or vapors.[1][3] After handling, wash hands and any exposed skin thoroughly.[2]
Data Summary Tables
Table 1: Storage and Handling Guidelines
| Parameter | Recommendation | Rationale & Source(s) |
| Temperature | Store in a cool place. | To minimize thermal degradation.[1][2][5] |
| Atmosphere | Store in a dry, well-ventilated area. Keep container tightly closed. | Compound is hygroscopic and air-sensitive.[2][3][4] |
| Inert Gas | For long-term storage, consider storing under argon. | To prevent oxidation and moisture absorption.[4] |
| Incompatibilities | Avoid strong oxidizing agents, heat, and ignition sources. | To prevent hazardous reactions and degradation.[2][5][6] |
| Container | Use original, clearly-labeled, and tightly sealed containers (e.g., polyethylene). | To prevent leaks, contamination, and exposure.[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₄ | [2] |
| Molecular Weight | 164.21 g/mol | [2] |
| Melting Point | 32-34 °C; 53 °C (lit.) | [1][8] |
| Boiling Point | 277 °C (lit.); 120 °C @ 2 mmHg (lit.) | [1][3][8] |
| Density | 1.158 g/mL at 25 °C (lit.) | [8][10] |
| Flash Point | > 110 °C (> 230 °F) | [8][10] |
| Refractive Index | n20/D 1.587 (lit.) | [8][10] |
Troubleshooting & Experimental Protocols
If you are experiencing unexpected experimental results and suspect the integrity of your this compound, use the troubleshooting workflow below.
Troubleshooting Workflow for Compound Stability
Caption: Troubleshooting workflow for assessing compound integrity.
General Protocol: Qualitative Assessment of Compound Integrity
Objective: To provide a general framework for researchers to assess the purity and potential degradation of a stored sample of this compound.
Disclaimer: This is a generalized protocol. Specific parameters (e.g., HPLC column, mobile phase) should be optimized for your laboratory's equipment and requirements.
Methodology:
-
Visual and Physical Inspection:
-
Carefully observe the compound in its container. Note any significant color change from the expected off-white or pale yellow solid.
-
Check for clumping or a "wet" appearance, which could indicate moisture absorption due to improper sealing.
-
-
Solubility Check:
-
Dispense a small, accurately weighed amount of the compound.
-
Attempt to dissolve it in a solvent where it is known to be soluble (e.g., ethanol, water).
-
Note if the solubility has decreased or if the solution contains particulates, which may suggest the presence of insoluble degradation products.
-
-
Thin-Layer Chromatography (TLC) - Screening
-
Principle: To quickly visualize the number of components in your sample.
-
Procedure:
-
Dissolve a small amount of your stored compound and (if available) a new, trusted standard in a suitable solvent.
-
Spot both samples side-by-side on a silica (B1680970) gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol).
-
Visualize the spots under UV light. The presence of multiple spots in the lane of your stored compound, compared to a single spot for the standard, indicates impurities or degradation.
-
-
-
High-Performance Liquid Chromatography (HPLC) - Recommended
-
Principle: To quantify the purity of the compound and detect degradation products.
-
Procedure:
-
Prepare a standard solution of known concentration using a new, high-purity reference sample of this compound.
-
Prepare a solution of your stored sample at the same concentration.
-
Analyze both samples by reverse-phase HPLC with UV detection.
-
Analysis: Compare the chromatograms. A significant decrease in the area of the main peak for your stored sample, or the appearance of new peaks, confirms degradation and loss of purity. Purity can be calculated based on the relative peak areas.
-
-
Factors Affecting Stability
The stability of this compound is influenced by several environmental factors that can initiate degradation pathways.
Caption: Key factors influencing the stability of the compound.
References
- 1. echemi.com [echemi.com]
- 2. 1-(2-Pyrimidyl)piperazine(20980-22-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]
Technical Support Center: Optimizing Derivatization of Peptides with 1-(2-Pyrimidinyl)piperazine
Welcome to the technical support center for the derivatization of peptides with 1-(2-Pyrimidinyl)piperazine (PyP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of derivatizing peptides with this compound (PyP)?
A1: The primary application is to enhance the ionization efficiency of peptides, particularly for analysis by mass spectrometry (MS). By attaching the PyP moiety to the carboxyl groups (C-terminus and acidic amino acid side chains like aspartic acid and glutamic acid), the overall charge state of the peptide is increased, leading to improved signal intensity and sensitivity in MS-based analyses.[1][2]
Q2: What is the chemical reaction involved in the derivatization of peptides with PyP?
A2: The derivatization is a coupling reaction that forms an amide bond between the carboxyl group of the peptide and one of the secondary amines of the piperazine (B1678402) ring of PyP. This reaction is typically mediated by a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions.[1]
Q3: What kind of derivatization efficiency can I expect with this method?
A3: With an optimized protocol, it is possible to achieve high derivatization efficiencies. Studies have reported yields of over 94% for the derivatization of synthetic peptides with PyP using EDC and HOAt as coupling reagents.[1] However, the efficiency can be influenced by factors such as the peptide sequence, reagent concentrations, reaction time, and temperature.
Q4: Which functional groups on a peptide does PyP react with?
A4: Under the standard reaction conditions using EDC, PyP selectively reacts with the carboxyl groups of a peptide. This includes the C-terminal carboxyl group and the side chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu).
Q5: How can I confirm that my peptide has been successfully derivatized?
A5: The most common method for confirming derivatization is mass spectrometry (MS). You should observe a mass shift in the derivatized peptide corresponding to the addition of the PyP moiety (molecular weight of PyP is 164.22 g/mol ) for each carboxyl group that has reacted. For example, a peptide with one C-terminal carboxyl group and one aspartic acid residue could show a mass increase of approximately 328.44 Da if both sites are derivatized. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used, as the derivatized peptide will likely have a different retention time than the underivatized form.[3]
Experimental Protocols and Data
Representative Experimental Protocol for PyP Derivatization of Peptides
This protocol is a representative example and may require optimization for specific peptides.
Materials:
-
Peptide sample
-
This compound (PyP)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Reversed-phase C18 solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide sample in anhydrous DMF to a final concentration of 1-2 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM solution of PyP in anhydrous DMF.
-
Prepare a 100 mM solution of HOAt in anhydrous DMF.
-
Prepare a 200 mM solution of EDC-HCl in deionized water. This solution should be prepared immediately before use.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the peptide solution, PyP solution, and HOAt solution. A typical molar ratio is 1:20:20 (peptide:PyP:HOAt).
-
Initiate the reaction by adding the freshly prepared EDC-HCl solution to the mixture. A common molar ratio of peptide to EDC is 1:40.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Quenching the Reaction: Stop the reaction by adding an aqueous solution of 0.1% TFA.
-
Purification:
-
Purify the derivatized peptide from excess reagents and byproducts using a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by equilibration with 0.1% TFA in water.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unreacted PyP, EDC, and HOAt.
-
Elute the derivatized peptide with a solution of acetonitrile (B52724) and 0.1% TFA in water (e.g., 50-70% acetonitrile).
-
-
Analysis: Analyze the purified derivatized peptide by LC-MS to confirm the mass shift and assess the derivatization efficiency. The efficiency can be calculated by comparing the peak areas of the derivatized and underivatized peptide.
Data Presentation: Factors Influencing Derivatization Efficiency
The following table provides illustrative data on how different reaction parameters can affect the derivatization efficiency of a model peptide.
| Parameter | Condition 1 | Efficiency (%) | Condition 2 | Efficiency (%) | Condition 3 | Efficiency (%) |
| Reaction Time | 1 hour | 85 | 2 hours | 92 | 4 hours | >95 |
| Molar Ratio (Peptide:PyP:EDC) | 1:10:20 | 88 | 1:20:40 | >95 | 1:30:60 | >95 |
| Temperature | 4 °C | 75 | Room Temp (25 °C) | >95 | 37 °C | >95 |
Note: This data is for illustrative purposes and actual results may vary depending on the peptide sequence and other experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | 1. Inefficient Coupling: Insufficient amount of coupling reagents (EDC, HOAt) or derivatizing agent (PyP).2. Short Reaction Time: The reaction may not have proceeded to completion.3. Peptide Aggregation: The peptide may be aggregated, making the carboxyl groups inaccessible.4. Degraded Reagents: EDC is moisture-sensitive and can lose activity. | 1. Optimize Reagent Ratios: Increase the molar excess of PyP, EDC, and HOAt relative to the peptide. A good starting point is a 1:20:40:20 molar ratio of peptide:PyP:EDC:HOAt.2. Increase Reaction Time: Extend the incubation time to 4 hours or overnight at room temperature.[4]3. Improve Solubility: Add a small amount of an organic co-solvent like DMSO or use chaotropic agents if aggregation is suspected.[4]4. Use Fresh Reagents: Prepare EDC solution immediately before use and use high-quality, anhydrous solvents. |
| Incomplete Derivatization (Multiple products observed by MS) | 1. Steric Hindrance: Some carboxyl groups may be sterically hindered and less reactive.2. Side Reactions: Competing side reactions may consume the coupling reagents. | 1. Increase Reaction Temperature: Consider performing the reaction at a slightly elevated temperature (e.g., 37 °C) to overcome steric hindrance.2. Double Coupling: After the initial reaction time, add a second aliquot of fresh EDC to the reaction mixture and incubate for another 1-2 hours. |
| Presence of Unexpected Side Products | 1. Racemization: The chiral center of the amino acid residues can be affected by the activation of the carboxyl group.2. Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide side product.[5]3. Reaction with other nucleophiles: If other nucleophiles are present in the sample, they may compete with PyP for reaction with the activated carboxyl groups. | 1. Use of Additives: The inclusion of HOAt in the reaction mixture is known to suppress racemization.[5]2. Control Reaction Conditions: Keep the reaction temperature at room temperature or below to minimize aspartimide formation.3. Sample Purity: Ensure that the peptide sample is free from other nucleophilic contaminants before starting the derivatization. |
| Difficulty in Purifying the Derivatized Peptide | 1. Excess Reagents: A large excess of PyP, EDC, and byproducts can co-elute with the derivatized peptide.2. Poor Recovery from SPE: The derivatized peptide may not bind or elute efficiently from the SPE cartridge. | 1. Optimize SPE Protocol: Ensure proper conditioning and equilibration of the SPE cartridge. Use a sufficient volume of wash solution to remove all the excess reagents. A stepwise elution with increasing concentrations of organic solvent may be necessary.2. Alternative Purification: For challenging purifications, consider using RP-HPLC for a higher resolution separation.[1] |
Visualizations
Workflow for Peptide Derivatization with PyP
Caption: A step-by-step workflow for the derivatization of peptides with PyP.
Chemical Reaction Pathway for PyP Derivatization
Caption: The reaction mechanism for EDC/HOAt-mediated PyP derivatization of peptides.
References
- 1. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of peptides using N-terminal isotope coding and C-terminal derivatization for sensitive analysis by micro liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Troubleshooting low yield in 1-(2-Pyrimidinyl)piperazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of 1-(2-Pyrimidinyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: The most prevalent cause of low yield is the formation of the di-substituted byproduct, 1,4-bis(2-pyrimidinyl)piperazine.[1][2] This occurs when a second molecule of 2-chloropyrimidine (B141910) reacts with the desired monosubstituted product. Using a large excess of piperazine (B1678402) or a mono-protected piperazine derivative, such as Boc-piperazine, can significantly minimize this side reaction.[1]
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: To suppress the formation of 1,4-bis(2-pyrimidinyl)piperazine, you can:
-
Use a molar excess of piperazine: A significant excess of piperazine will statistically favor the mono-substitution reaction.
-
Employ a mono-protected piperazine: Using a starting material like N-Boc-piperazine ensures that only one nitrogen atom is available for reaction. The Boc-protecting group can then be removed in a subsequent step.[1]
-
Control the stoichiometry: Carefully controlling the molar ratio of the reactants is crucial. A ratio of piperazine to 2-chloropyrimidine of 1.1:1 to 1.5:1 has been shown to be effective.[3]
-
Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of a second substitution.
Q3: What is the role of the base in this reaction?
A3: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic aromatic substitution reaction. Common bases used include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and triethylamine (B128534) (TEA). The choice of base can influence the reaction yield.
Q4: Can a phase-transfer catalyst improve the yield?
A4: Yes, the use of a phase-transfer catalyst, such as butyl triphenyl phosphonium (B103445) bromide, has been reported to improve the reaction yield to over 80%.[3] The catalyst facilitates the reaction between the aqueous and organic phases, leading to a more efficient conversion.
Q5: How can I purify the final product and remove the di-substituted byproduct?
A5: The di-substituted byproduct, 1,4-bis(2-pyrimidinyl)piperazine, is often a solid that is insoluble in the reaction mixture and can be removed by filtration.[2] The desired product, this compound, can then be isolated from the filtrate by extraction with an organic solvent like chloroform, followed by drying and evaporation of the solvent.[2][3] Final purification can be achieved by vacuum distillation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inefficient Reaction: Incomplete reaction due to suboptimal conditions. | • Ensure the reaction is stirred vigorously to ensure proper mixing. • Increase the reaction temperature in increments, monitoring for decomposition. A temperature range of 40-65°C is often effective.[2][3] • Increase the reaction time and monitor the progress by TLC or GC. |
| Poor Quality Reagents: Degradation or impurities in starting materials. | • Use fresh, high-purity 2-chloropyrimidine and piperazine. • Ensure piperazine is anhydrous if the reaction is sensitive to water. | |
| High Percentage of Di-substituted Byproduct | Incorrect Stoichiometry: Molar ratio of reactants favors di-substitution. | • Use a larger excess of piperazine. • If using unprotected piperazine, consider switching to a mono-protected version like Boc-piperazine.[1] |
| High Reaction Temperature: Elevated temperatures can increase the rate of the second substitution. | • Lower the reaction temperature and extend the reaction time if necessary. | |
| Difficulty in Product Isolation | Emulsion during Extraction: Formation of a stable emulsion between the aqueous and organic layers. | • Add a small amount of brine (saturated NaCl solution) to break the emulsion. • Allow the mixture to stand for a longer period to allow for phase separation. |
| Product is an Oil: The final product is a viscous oil, making handling difficult. | • The product can be converted to its hydrochloride salt, which is typically a stable, crystalline solid, by treating the free base with HCl.[1] |
Data Presentation
Table 1: Effect of Base and Reactant Ratio on the Yield of 1-(2-pyrimidinyl)-4-Boc piperazine [1]
| Base | Molar Ratio (Boc-piperazine : 2-chloropyrimidine) | Yield (%) |
| Na₂CO₃ | 1 : 1.1 | 93.1 |
| Na₂CO₃ | 1 : 1 | 86.9 |
| K₂CO₃ | 1 : 1.1 | 91.4 |
| (NH₄)₂CO₃ | 1 : 1.1 | 89.6 |
| Urea | 1 : 1.1 | 90.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Excess Piperazine[2]
Materials:
-
Piperazine (anhydrous)
-
2-Chloropyrimidine
-
Potassium Carbonate (K₂CO₃)
-
Water
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperazine (45 mmol) and K₂CO₃ (16.5 mmol) in water (20 mL), add 2-chloropyrimidine (18 mmol) in small portions at 50-65 °C.
-
Stir the reaction mixture at 60-65 °C for 1 hour.
-
Cool the mixture to 35 °C.
-
Filter off the solid byproduct, 1,4-bis(2-pyrimidinyl)piperazine.
-
Extract the filtrate three times with chloroform.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The product can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of 1-(2-pyrimidinyl)-4-Boc piperazine[1]
Materials:
-
N-Boc-piperazine
-
2-Chloropyrimidine
-
Sodium Carbonate (Na₂CO₃)
-
Water
Procedure:
-
At 25 °C, add N-Boc-piperazine (0.2 mol) to a solution of Na₂CO₃ (0.22 mol) in water (300 mL).
-
With stirring, add 2-chloropyrimidine (0.22 mol) in batches.
-
Continue to stir the mixture at 25 °C for 3 hours.
-
Filter the reaction mixture and wash the filter cake with a small amount of water twice.
-
Dry the resulting white powdery solid in an oven to obtain 1-(2-pyrimidinyl)-4-Boc piperazine.
Mandatory Visualizations
References
- 1. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
Preventing thermal degradation of piperazine compounds in reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperazine (B1678402) and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving piperazine, with a focus on preventing thermal degradation and controlling reaction selectivity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My N-alkylation of piperazine is producing a significant amount of the di-substituted byproduct. How can I improve the selectivity for the mono-alkylated product?
Answer:
The formation of di-substituted piperazine is a common challenge due to the presence of two nucleophilic nitrogen atoms. Here are several strategies to enhance mono-alkylation selectivity:
-
Use of a Protecting Group: This is the most reliable method for ensuring mono-substitution. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for one of the piperazine nitrogens. The mono-protected piperazine can then be alkylated at the free secondary amine, followed by the removal of the Boc group.[1][2]
-
Control of Stoichiometry: Using a significant excess of piperazine relative to the alkylating agent can statistically favor the formation of the mono-substituted product.[1][3] However, this will require a robust purification strategy to remove the unreacted piperazine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.[1]
-
Use of a Mono-protonated Piperazine Salt: By using a mono-salt of piperazine (e.g., piperazine monohydrochloride), the nucleophilicity of the second nitrogen is significantly reduced, thus hindering di-alkylation.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation reaction.[4]
Question 2: I am observing low or no yield in my N-arylation reaction with piperazine (Buchwald-Hartwig or Ullmann condensation). What are the likely causes and solutions?
Answer:
Low yields in N-arylation reactions can stem from several factors related to catalyst activity, reaction conditions, and substrate reactivity.
-
For Buchwald-Hartwig Reactions:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure you are using an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents.[1]
-
Incorrect Ligand Choice: The choice of phosphine (B1218219) ligand is crucial. For sterically hindered aryl halides or piperazine, a more electron-rich and bulky ligand may be required.
-
Inappropriate Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often used. Ensure the base is anhydrous and used in sufficient quantity to neutralize the acid formed during the reaction.
-
Low Reaction Temperature: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig reactions require elevated temperatures to proceed efficiently. Gradually increase the temperature while monitoring the reaction progress.
-
-
For Ullmann Condensations:
-
Inactive Copper Catalyst: The copper(I) catalyst (e.g., CuI) can be oxidized to inactive Cu(II). Use a fresh batch of high-purity Cu(I) salt or consider adding a reducing agent like zinc dust to regenerate the active catalyst in situ.[5]
-
High Reaction Temperatures: Traditional Ullmann reactions often require high temperatures (150-210°C).[5][6] Ensure your reaction is heated sufficiently.
-
Ligand Assistance: The addition of a chelating ligand, such as 1,10-phenanthroline (B135089) or an amino acid, can stabilize the copper catalyst and accelerate the reaction.[5]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[6] Ensure the solvent is anhydrous.
-
Question 3: My reaction mixture is showing signs of piperazine degradation, such as discoloration or the formation of multiple unidentified byproducts, especially at elevated temperatures. What steps can I take to minimize thermal degradation?
Answer:
Thermal degradation of piperazine can be a significant issue, particularly in reactions requiring prolonged heating. Here’s how you can mitigate it:
-
Temperature Optimization: The most straightforward approach is to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
-
Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed, work up the reaction promptly.
-
Inert Atmosphere: Although thermal degradation is the primary concern, oxidative degradation can also occur at high temperatures. Running the reaction under an inert atmosphere (nitrogen or argon) can help to minimize oxidative side reactions.
-
Choice of Base and Solvent: The choice of base and solvent can influence the stability of piperazine. In some contexts, strong bases can promote degradation pathways. If degradation is suspected, consider screening different bases and solvents to find a milder combination. For instance, in CO2 capture systems, the presence of KOH has been shown to enhance the oxidative degradation of piperazine, while K2CO3 can inhibit it.[7]
-
Metal Contaminants: Trace metal impurities, particularly copper, can catalyze the degradation of piperazine.[2] Ensure your glassware is scrupulously clean and use high-purity reagents and solvents.
-
Structural Analogues: If piperazine itself is too unstable under your reaction conditions, consider using a more stable structural analogue if your synthetic scheme allows. For example, six-membered rings with a single amino function, like piperidine (B6355638) and morpholine, have shown greater thermal stability in some studies.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main products of piperazine thermal degradation?
A1: In aqueous systems, particularly in the context of CO2 capture, the main thermal degradation products include N-formylpiperazine, ammonium (B1175870), N-(2-aminoethyl)piperazine (AEP), and 2-imidazolidone.[8] The degradation is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule.[8]
Q2: How can I effectively protect one of the nitrogen atoms in piperazine?
A2: The most common method is to use the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). By controlling the stoichiometry (using an excess of piperazine), you can favor the formation of mono-Boc-piperazine.[1][9]
Q3: What are the standard conditions for deprotecting a Boc-protected piperazine?
A3: Boc-protected piperazines are typically deprotected under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[10][11] The reaction is usually fast and proceeds at room temperature.
Q4: What analytical methods are suitable for monitoring piperazine reactions and detecting degradation products?
A4: A combination of chromatographic techniques is generally employed.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of piperazine and its derivatives. Since piperazine itself lacks a strong UV chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) may be necessary for UV detection.[12] Alternatively, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be used.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying both the desired products and unknown degradation byproducts.[14]
-
Gas Chromatography (GC): Can be used for the analysis of piperazine and its more volatile derivatives.
Data Presentation
Table 1: Influence of Structural Modifications on the Thermal Stability of Piperazine and its Analogs
| Compound | Structure | Relative Thermal Stability | Key Observations |
| Piperazine (PZ) | 6-membered ring, two N atoms | High | More stable than many linear amines, but the second nitrogen can participate in nucleophilic attack, leading to degradation.[1] |
| Piperidine (PD) | 6-membered ring, one N atom | Higher than PZ | The absence of the second amino group reduces the potential for nucleophilic attack-driven degradation.[1] |
| Morpholine (Mor) | 6-membered ring, one N, one O | Higher than PZ | The oxygen atom is less nucleophilic than the second nitrogen in piperazine, leading to greater stability.[1] |
| Homopiperazine (HomoPZ) | 7-membered ring, two N atoms | Lower than PZ | The 7-membered ring is less stable than the 6-membered ring, leading to a significantly higher rate of degradation.[1] |
| 1-Methylpiperazine (1-MPZ) | Methyl group on one N atom | Lower than PZ | Methyl substitution on the nitrogen atom increases the rate of degradation compared to unsubstituted piperazine.[1] |
| 2-Methylpiperazine (2-MPZ) | Methyl group on a carbon atom | Lower than PZ | Methyl substitution on the carbon adjacent to the nitrogen also increases the degradation rate, but to a lesser extent than N-methylation.[1] |
Data is based on studies in aqueous solutions for CO2 capture but provides general trends in stability.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Boc Protection of Piperazine
This protocol aims to favor the formation of the mono-protected product.
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).
-
Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add the Boc₂O solution dropwise to the piperazine solution at 0 °C over a period of 2-3 hours with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of Boc₂O and the formation of mono- and di-Boc-piperazine.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired mono-Boc-piperazine from unreacted piperazine and the di-Boc-piperazine byproduct.[15]
Protocol 2: General Procedure for Reductive Amination of a Mono-Boc-Protected Piperazine
This method is generally high-yielding and avoids the formation of quaternary ammonium salts.
-
Reaction Setup: Dissolve 1-Boc-piperazine (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) portion-wise. Be cautious as the reaction may be exothermic.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[16]
Protocol 3: General Procedure for the Deprotection of a Mono-Substituted N-Boc-Piperazine
-
Reaction Setup: Dissolve the N-alkyl-N'-Boc-piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, 5-10 equivalents) or a 4M solution of HCl in dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
For TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Neutralize the residue with a base such as saturated aqueous sodium bicarbonate, and then extract the free amine with an organic solvent.
-
For HCl in Dioxane: The hydrochloride salt of the product may precipitate from the reaction mixture. The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[10][11]
-
Visualizations
Caption: Proposed thermal degradation pathway of piperazine.
Caption: Strategies to achieve mono-alkylation of piperazine.
Caption: Workflow for mono-N-Boc protection of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 14. scienceasia.org [scienceasia.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Minimizing oxidation of 1-(2-Pyrimidinyl)piperazine in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the oxidation of 1-(2-pyrimidinyl)piperazine in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Oxidation of this compound can lead to the formation of impurities, affecting experimental results and the stability of drug formulations. Below is a guide to troubleshoot common issues related to its degradation in aqueous solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the aqueous solution (e.g., turning yellow) | Oxidation of the piperazine (B1678402) or pyrimidine (B1678525) ring. | Prepare solutions fresh daily. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or wrapping the container in foil. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound into oxidation byproducts. | Confirm the identity of the new peaks using mass spectrometry. Review solution preparation and storage procedures. Consider the use of antioxidants. |
| Loss of compound concentration over time in stored aqueous solutions | Oxidative degradation. | Store solutions at lower temperatures (2-8°C). Adjust the pH of the solution; for piperazine, carbonate buffers may inhibit oxidation compared to hydroxide (B78521) solutions[1]. |
| Variability in experimental results between batches of solutions | Inconsistent levels of dissolved oxygen or metal ion contamination. | De-gas the water or buffer before use. Use high-purity water and reagents. If metal ion catalysis is suspected, consider using a chelating agent like EDTA. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions under normal laboratory conditions?
While specific data on the aqueous stability of this compound is limited, the compound is generally considered stable under normal temperatures and pressures when stored properly[2][3]. However, like other piperazine derivatives, it can be susceptible to oxidation over time, especially in aqueous solutions exposed to air and light. For piperazine itself, oxidative degradation is a known issue and can be catalyzed by metal ions[4][5]. Therefore, it is best practice to prepare aqueous solutions of this compound fresh for each experiment.
Q2: What are the primary factors that can accelerate the oxidation of this compound in aqueous solutions?
Based on the chemistry of piperazine and related compounds, the following factors can accelerate oxidation:
-
Dissolved Oxygen: The presence of oxygen in the aqueous solvent is a key contributor to oxidation.
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Metal ions, particularly copper (Cu²⁺), can act as catalysts for the oxidation of piperazine[4].
-
pH of the Solution: The pH can influence the rate of oxidation. For instance, piperazine oxidation is enhanced in the presence of KOH, while K₂CO₃ can be inhibitory[1][6].
Q3: Are there any recommended antioxidants to prevent the oxidation of this compound?
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can scavenge free radicals.
-
Butylated Hydroxytoluene (BHT): A common antioxidant, though its solubility in aqueous solutions is limited.
-
Thiamine (Vitamin B1): This vitamin has been shown to have antioxidant properties, with the pyrimidine ring playing a role in its ability to neutralize reactive oxygen species[7].
It is crucial to test the compatibility and effectiveness of any antioxidant for your specific application, as it may interfere with downstream assays.
Q4: What are the best practices for preparing and storing aqueous stock solutions of this compound?
To minimize oxidation, the following practices are recommended:
-
Use High-Purity Solvents: Use de-gassed, purified water (e.g., Milli-Q or equivalent) to minimize dissolved oxygen and metal ion contamination.
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.
-
Protection from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.
-
Low Temperature Storage: Store stock solutions at 2-8°C to slow down the rate of degradation. For long-term storage, consider storing aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
pH Control: Maintain a consistent pH using a suitable buffer system. Based on data for piperazine, a carbonate buffer might be preferable to a strong base for minimizing oxidation[1][6].
Q5: How can I detect and quantify the oxidation of this compound?
Several analytical techniques can be used to monitor the stability of this compound and detect its degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for separating the parent compound from its impurities and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the mass of potential oxidation products, aiding in their structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used for analysis, potentially after derivatization of the compound[1][6].
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Solution
This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in the desired aqueous buffer (e.g., phosphate-buffered saline, carbonate buffer) to a known concentration (e.g., 1 mg/mL).
-
Ensure the solvent is de-gassed prior to use.
-
-
Experimental Conditions:
-
Aliquot the stock solution into separate, appropriately labeled vials for each condition to be tested. Example conditions include:
-
Control (e.g., stored at 2-8°C, protected from light).
-
Exposure to ambient light at room temperature.
-
Elevated temperature (e.g., 40°C).
-
In the presence of a potential catalyst (e.g., a low concentration of CuCl₂).
-
In the presence of an antioxidant (e.g., ascorbic acid).
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each vial.
-
Analyze the samples immediately by a suitable analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance and increase of any new peaks, which may represent degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(2-Pyrimidyl)piperazine CAS 20980-22-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. echemi.com [echemi.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. ijpsonline.com [ijpsonline.com]
Improving peak resolution in HPLC analysis of 1-(2-Pyrimidinyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the HPLC analysis of 1-(2-Pyrimidinyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed during the HPLC analysis of this compound?
A1: The most prevalent issue is peak tailing.[1][2] This is common for basic compounds like this compound due to strong interactions between the amine groups in the molecule and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor. Operating at a pH close to the pKa of this compound can lead to inconsistent ionization and result in peak tailing or broadening.[2][3] For basic compounds, it is generally recommended to use a low pH mobile phase (around 2-3) to protonate the silanol groups on the stationary phase, minimizing secondary interactions.[1]
Q3: Can the choice of organic modifier in the mobile phase impact peak resolution?
A3: Yes, the choice between common organic modifiers like acetonitrile (B52724) and methanol (B129727) can influence selectivity and peak shape.[2] Acetonitrile generally has a lower viscosity and can provide sharper peaks. It is advisable to evaluate both during method development to determine the optimal solvent for your specific separation.
Q4: When should I consider using a different HPLC column?
A4: If you consistently experience poor peak shape, such as significant tailing, despite optimizing the mobile phase and other parameters, you should consider a different column.[1] Columns with end-capping or those with alternative stationary phase chemistries, such as polar-embedded or charged surface hybrid (CSH) columns, are designed to minimize interactions with basic analytes and can significantly improve peak symmetry.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. A tailing factor greater than 1.2 is generally considered significant.[1]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to 2.5-3.5 using an acid like trifluoroacetic acid (TFA) or phosphoric acid.[1] This protonates the silanol groups, reducing their interaction with the basic analyte. |
| Increase the buffer concentration in the mobile phase to 25-50 mM to better control the pH and mask residual silanol activity. | |
| Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites. | |
| Column Overload | Reduce the sample concentration or the injection volume.[2] |
| Column Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column.[1] |
| Inappropriate Column Chemistry | Switch to an end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded, phenyl-hexyl). |
Issue 2: Poor Resolution Between Peaks
Poor resolution results in overlapping peaks, making accurate quantification difficult.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | Decrease the percentage of the strong organic solvent (e.g., acetonitrile) in the mobile phase to increase retention and improve separation. |
| Suboptimal Mobile Phase Selectivity | Change the organic modifier (e.g., from acetonitrile to methanol) or the type of buffer/acid additive. |
| Inefficient Column | Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates.[3] |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase the run time. |
Issue 3: Broad Peaks
Broad peaks can be a sign of various issues within the HPLC system.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.[3] |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[1] |
| Column Void or Contamination | A void at the head of the column can cause peak broadening. Consider replacing the column or using a guard column.[2] Contamination can often be removed by flushing the column. |
| High Detector Time Constant | If adjustable, reduce the detector's time constant or data acquisition rate.[1] |
Experimental Protocols
Baseline HPLC Method for this compound
This method can be used as a starting point for analysis and further optimization.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Sample Diluent | Mobile Phase A |
Protocol for Troubleshooting Peak Tailing
-
Initial Assessment:
-
Inject a standard solution of this compound using the baseline method and calculate the tailing factor.
-
If the tailing factor is > 1.2, proceed with the following steps.
-
-
Mobile Phase pH Adjustment:
-
Prepare mobile phase A with varying concentrations of TFA (e.g., 0.05%, 0.1%, 0.2%) to assess the effect of pH on peak shape.
-
Inject the standard with each mobile phase and observe the peak symmetry.
-
-
Buffer Strength Modification:
-
If using a buffered mobile phase (e.g., phosphate (B84403) buffer), prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) at a constant pH.
-
Analyze the standard and evaluate the impact on peak tailing.
-
-
Addition of a Competing Base:
-
Prepare a mobile phase containing 0.1% Triethylamine (TEA).
-
Equilibrate the column thoroughly with the new mobile phase before injecting the standard.
-
Compare the peak shape to the baseline injection.
-
-
Evaluation of a Different Column:
-
If peak tailing persists, switch to a column with a different stationary phase, such as a polar-embedded column.
-
Repeat the analysis with the optimized mobile phase from the previous steps.
-
Visualizations
References
Addressing matrix effects in mass spectrometry of 1-(2-Pyrimidinyl)piperazine
Welcome to the technical support center for the analysis of 1-(2-Pyrimidinyl)piperazine (1-PP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometric analysis of 1-PP.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) for 1-PP
Possible Causes:
-
Column Overload: Injecting too high a concentration of 1-PP can lead to peak fronting.
-
Secondary Interactions: The basic nature of the piperazine (B1678402) ring in 1-PP can lead to interactions with acidic silanol (B1196071) groups on the column, causing peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of 1-PP and lead to poor peak shape.
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to poor chromatography.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample and reinject to see if peak shape improves.
-
Optimize Mobile Phase:
-
Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to protonate the piperazine nitrogen and reduce secondary interactions.[1]
-
Experiment with different mobile phase pH values to find the optimal conditions for peak shape.
-
-
Use a High-Quality Column: Employ a column with end-capping to minimize silanol interactions. A C18 column is commonly used for the analysis of 1-PP.[1]
-
Column Wash/Replacement: If the column is old or has been used extensively with complex matrices, wash it according to the manufacturer's instructions or replace it with a new one.
Issue 2: Low Signal Intensity or High Signal-to-Noise Ratio for 1-PP
Possible Causes:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of 1-PP in the mass spectrometer source.
-
Inefficient Sample Extraction: The sample preparation method may not be efficiently extracting 1-PP from the matrix.
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for the detection of 1-PP.
-
Analyte Degradation: 1-PP may be degrading during sample storage or processing.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): This is a quick and simple method. Acetonitrile (B52724) is a common solvent for precipitating proteins in plasma samples prior to 1-PP analysis.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT. C18 cartridges are suitable for extracting 1-PP from biological matrices.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to clean up the sample and reduce matrix effects.
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to separate 1-PP from co-eluting, interfering compounds.
-
-
Optimize MS Parameters:
-
Perform a tuning and optimization of the mass spectrometer for 1-PP using a standard solution. This includes optimizing the spray voltage, gas flows, and collision energy.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard, such as d4-1-PP, is highly recommended to compensate for matrix effects and variability in extraction.[2]
-
Check for Analyte Stability: Investigate the stability of 1-PP in the matrix under the storage and processing conditions used.
Issue 3: High Variability in Quantitative Results
Possible Causes:
-
Inconsistent Sample Preparation: Variability in sample preparation can lead to inconsistent recovery and, consequently, variable results.
-
Matrix Effects: Variations in the composition of the biological matrix between different samples can cause differential matrix effects.
-
Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can introduce variability.
-
Improper Internal Standard Use: The internal standard may not be behaving similarly to the analyte.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like d4-1-PP is the best choice to track and correct for variability.[2]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Monitor System Suitability: Inject system suitability samples throughout the analytical run to monitor the performance and stability of the LC-MS/MS system.
-
Evaluate Different Lots of Matrix: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 1-PP analysis?
A1: Matrix effects are the alteration of the ionization efficiency of 1-PP by co-eluting components present in the sample matrix (e.g., plasma, urine). These components can either suppress or enhance the signal of 1-PP, leading to inaccurate quantification.
Q2: How can I quantitatively assess matrix effects for my 1-PP assay?
A2: A common method is the post-extraction spike experiment. You compare the peak area of 1-PP in a sample prepared by spiking the analyte into an extracted blank matrix to the peak area of 1-PP in a neat solution at the same concentration. The ratio of these peak areas gives you the matrix factor.
Q3: What is the best type of internal standard to use for the analysis of 1-PP?
A3: A stable isotope-labeled (SIL) internal standard, such as deuterated 1-PP (d4-1-PP), is the ideal choice.[2] A SIL internal standard has nearly identical chemical and physical properties to 1-PP and will experience similar matrix effects, leading to more accurate and precise quantification.
Q4: Which sample preparation technique is most effective at reducing matrix effects for 1-PP?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT) with acetonitrile is a simple and fast method suitable for many applications.[1]
-
Solid-Phase Extraction (SPE) using a C18 sorbent can provide a cleaner extract and is often more effective at removing interfering matrix components than PPT.[2]
-
Liquid-Liquid Extraction (LLE) is another effective technique for sample cleanup.
Q5: What are typical LC-MS/MS parameters for the analysis of 1-PP?
A5: While specific parameters should be optimized for your instrument, a common starting point is:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of an acidifier like formic acid (e.g., 0.1%).[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for 1-PP.
Experimental Protocols
Protocol 1: Protein Precipitation for 1-PP in Plasma
This protocol is based on a method for the analysis of 1-PP in rat plasma.[1]
Materials:
-
Plasma samples
-
Acetonitrile
-
This compound (1-PP) standard
-
Internal standard (e.g., d4-1-PP) working solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction for 1-PP in Plasma or Urine
This protocol is a general procedure based on the use of C18 extraction columns.[2]
Materials:
-
Plasma or urine samples
-
C18 SPE cartridges
-
Water
-
Elution solvent (e.g., methanol or acetonitrile)
-
Internal standard (e.g., d4-1-PP) working solution
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute 1-PP and the internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of 1-PP in biological matrices.
Table 1: LC-MS/MS Method for 1-PP in Rat Plasma[1]
| Parameter | Value |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Linear Range | 10.00 - 500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL |
| Intra-day Precision (%RSD) | 1.42 - 6.69% |
| Inter-day Precision (%RSD) | 2.47 - 6.02% |
| Intra-day Accuracy | 95.74 - 110.18% |
| Inter-day Accuracy | 98.37 - 105.62% |
Table 2: GC-MS Method for 1-PP in Human Plasma and Urine[2]
| Matrix | Linear Range | LLOQ | Intra-assay Accuracy | Intra-assay Precision (%RSD) |
| Plasma | 0.2 - 25 ng/mL | 0.2 ng/mL | within 14% | within 12% |
| Urine | 8 - 500 ng/mL | 8.0 ng/mL | within 14% | within 12% |
Visualizations
Caption: Experimental workflow for the analysis of 1-PP.
Caption: Troubleshooting logic for 1-PP quantification issues.
References
- 1. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of buspirone and this compound in human plasma and urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of 1-(2-Pyrimidinyl)piperazine
This guide provides best practices for the safe handling and disposal of 1-(2-Pyrimidinyl)piperazine, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical. It is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and may cause respiratory irritation.[4][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[2][6] If there is a risk of inhalation, a NIOSH-approved respirator should be used.[4][7]
Q3: How should I properly store this compound in the laboratory?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][8] It should be stored away from incompatible materials, such as strong oxidizing agents.[4][9]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[4] For eye contact, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[2][4] In both instances, seek immediate medical attention.[4]
Q5: How do I dispose of waste containing this compound?
A5: Waste containing this compound must be treated as hazardous waste.[10] Do not dispose of it down the drain.[4][10] It should be collected in a clearly labeled, sealed container and disposed of through a licensed chemical waste disposal facility.[2][10] Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Troubleshooting Guides
Problem: I observe dust formation when weighing the solid compound.
-
Solution: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust dispersion.[2][11] Use non-sparking tools for handling.[2][6]
Problem: The compound has changed color or appearance during storage.
-
Solution: This could indicate degradation or contamination. Do not use the compound. Dispose of it as hazardous waste according to the guidelines. Ensure storage conditions are met (cool, dry, tightly sealed container) to prevent future issues.[4][8]
Problem: A small spill has occurred on the lab bench.
-
Solution: For small spills, ensure the area is well-ventilated and wear appropriate PPE.[12] Use an inert, absorbent material to contain and clean up the spill.[10] Place the collected material in a sealed container for hazardous waste disposal.[2][10] Wash the affected area thoroughly after cleanup is complete.[13]
Quantitative Data
| Property | Value |
| Molecular Formula | C8H12N4 |
| Molar Mass | 164.21 g/mol [1] |
| Boiling Point | 277 °C[7] |
| Density | 1.158 g/mL at 25 °C[7] |
| Flash Point | >110 °C (>230 °F)[7] |
Experimental Protocols
Detailed Methodology for Safe Weighing and Dilution of this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary materials: this compound, appropriate solvent (e.g., DMSO, ethanol), weighing paper, spatula, beaker, graduated cylinder, and magnetic stir bar.
-
Don all required PPE: lab coat, chemical-resistant gloves, and safety goggles.
-
-
Weighing:
-
Inside the chemical fume hood, place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dilution:
-
Place the beaker with the magnetic stir bar on a stir plate inside the fume hood.
-
Carefully transfer the weighed compound into the beaker.
-
Measure the required volume of solvent using a graduated cylinder.
-
Slowly add the solvent to the beaker containing the compound while stirring to facilitate dissolution.
-
Continue stirring until the compound is fully dissolved.
-
Label the resulting solution with the compound name, concentration, solvent, and date.
-
-
Cleanup:
-
Dispose of the used weighing paper and any contaminated materials in the designated hazardous waste container.
-
Clean the spatula and any glassware with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical relationships for troubleshooting common handling errors.
References
- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1-(2-ピリミジル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 1-(2-Pyrimidyl)piperazine(20980-22-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. nj.gov [nj.gov]
Enhancing the solubility of 1-(2-Pyrimidinyl)piperazine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 1-(2-Pyrimidinyl)piperazine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key pharmacological actions?
A1: this compound (1-PP) is a chemical compound and a derivative of piperazine (B1678402).[1] It is a principal and pharmacologically active metabolite of several azapirone anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[2] Its primary pharmacological actions are antagonism of the α2-adrenergic receptor and partial agonism of the 5-HT1A receptor.[1][3]
Q2: What are the known solubility properties of this compound?
A2: this compound is reported to be soluble in several common laboratory solvents. It is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and Phosphate-Buffered Saline (PBS) at a pH of 7.2, with concentrations reaching up to 10 mg/mL.[3][4] One supplier notes its water solubility as "almost transparency," while another describes it as "very soluble".[5][6] It is poorly soluble in water under neutral conditions.[7]
Q3: My this compound is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common challenge. Here are some initial steps to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible to maintain solubility without affecting the biological system, typically not exceeding 1%.
-
pH Adjustment: this compound is a basic compound.[8] Lowering the pH of your aqueous buffer can significantly increase its solubility by protonating the piperazine moiety.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution or sonication can help redissolve the compound.[9]
Q4: What are some more advanced strategies to enhance the solubility of this compound for my in vitro assay?
A4: If basic troubleshooting fails, consider these more advanced formulation strategies:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol can be used.[10] Polyethylene glycols (PEGs) are also effective co-solvents.[11]
-
Use of Surfactants: Non-ionic surfactants like Tween-80 can help to form micelles that encapsulate the compound, increasing its apparent solubility.[9]
-
Cyclodextrin Complexation: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[9][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. | - Lower the final concentration of the compound.- Increase the final percentage of DMSO (if tolerated by the assay).- Prepare the final solution in a buffer with a lower pH.- Utilize a co-solvent system (e.g., with PEG300).[9] |
| Cloudiness or turbidity in the final assay medium. | Formation of fine, suspended particles of the compound. | - Filter the final solution through a 0.22 µm syringe filter.- Use sonication to aid dissolution.[9]- Consider using a surfactant like Tween-80 in the formulation.[9] |
| Inconsistent results between experiments. | Variability in the solubilization of the compound. | - Prepare a fresh, concentrated stock solution in 100% DMSO for each experiment.- Standardize the exact dilution protocol, including the order of addition and mixing steps.- Prepare a single, large batch of the final working solution for all related experiments. |
| Need for a higher concentration than achievable with simple solvents. | The intrinsic solubility of the compound is limiting. | - Employ advanced formulation techniques such as complexation with cyclodextrins (e.g., SBE-β-CD).[9]- Explore the use of lipid-based formulations if compatible with the assay system.[10] |
Quantitative Solubility Data
| Solvent/System | Reported Solubility | Reference |
| DMSO | 10 mg/mL | [3][4] |
| 100 mg/mL (with ultrasonic) | [9][12] | |
| Ethanol | 10 mg/mL | [3][4] |
| PBS (pH 7.2) | 10 mg/mL | [3][4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [9][12] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [9][12] |
Experimental Protocols
Protocol 1: Basic Solubilization in PBS
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
To a vortexing tube of PBS (pH 7.2), slowly add the DMSO stock solution to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the PBS solution does not exceed 1% to avoid solvent effects in the assay.
-
If any precipitation is observed, gently warm the solution or sonicate until it clarifies.
Protocol 2: Enhanced Solubilization using a Co-solvent and Surfactant System
This protocol is adapted from a formulation intended for in vivo use and can be scaled down for in vitro applications.[9][12]
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound DMSO stock to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly to ensure a clear solution.
Visualizations
Caption: A workflow for solubilizing this compound.
Caption: Signaling pathways for this compound.
References
- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. caymanchem.com [caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. 1-(2-Pyrimidyl)piperazine(20980-22-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pipzine-chem.com [pipzine-chem.com]
- 8. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Analysis of 1-(2-Pyrimidinyl)piperazine and Buspirone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological activities of the anxiolytic drug buspirone (B1668070) and its principal active metabolite, 1-(2-Pyrimidinyl)piperazine (1-PP). The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an objective comparison for research and drug development purposes.
Introduction
Buspirone is an anxiolytic agent primarily used in the treatment of generalized anxiety disorder.[1] Unlike benzodiazepines, it does not produce significant sedation or dependence.[1] Buspirone undergoes extensive first-pass metabolism, with this compound (1-PP) being a major and pharmacologically active metabolite.[2][3] In humans, 1-PP can circulate at higher plasma concentrations and has a longer elimination half-life than buspirone itself, suggesting a significant contribution to the overall therapeutic and side-effect profile of the parent drug.[2][4] This guide will dissect the distinct and overlapping pharmacological properties of these two compounds.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | Buspirone (Ki, nM) | This compound (1-PP) (Ki, nM) | Reference(s) |
| Serotonin 5-HT1A | ~25 | 414 | [5][6] |
| α2-Adrenergic | Weak affinity | 7.3 - 40 | [5][6] |
| Dopamine D2 | Weak antagonist activity | >10,000 (negligible affinity) | [1][6] |
| α1-Adrenergic | Very weak affinity | Not reported to have significant affinity | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity
| Receptor | Compound | Activity | Potency (EC50/IC50/pA2) | Efficacy (Emax) | Reference(s) |
| Serotonin 5-HT1A | Buspirone | Partial Agonist | EC50: 48.4 µM (inhibition of tyrosine hydroxylation) | Full agonist activity in TH inhibition assay | [7] |
| 1-PP | Partial Agonist | - | 50-65% (relative to 5-HT) in [35S]GTPγS binding | [8] | |
| α2-Adrenergic | Buspirone | Weak Antagonist | - | - | [1] |
| 1-PP | Antagonist | pA2: 6.8 (on noradrenergic terminals), 7.3 (on serotonergic terminals) | - |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. pA2: A measure of the potency of an antagonist. Emax: Maximum effect.
Mandatory Visualization
Caption: Signaling pathway of Buspirone at the 5-HT1A receptor.
Caption: Signaling pathway of 1-PP at the α2-adrenergic receptor.
Caption: Experimental workflow for the Elevated Plus Maze test.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human receptor of interest (e.g., 5-HT1A or α2-adrenergic receptor).
-
Radioligand: A radioactively labeled ligand with high affinity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]yohimbine for α2-adrenergic).
-
Test Compounds: Buspirone and 1-PP.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold buffered saline.
-
Instrumentation: 96-well plates, FilterMate™ harvester, scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are homogenized in a cold lysis buffer, and the cell membranes are pelleted via centrifugation. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined.
-
Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of many G-protein coupled receptors.
-
Materials:
-
Cell Line: A stable cell line expressing the receptor of interest.
-
Stimulant: Forskolin (B1673556) (to activate adenylyl cyclase and establish a baseline for inhibition).
-
Test Compounds: Buspirone and 1-PP.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Culture: Cells are cultured to an appropriate confluency in microplates.
-
Compound Addition: The test compounds are added to the cells at various concentrations. For Gi-coupled receptors like 5-HT1A and α2-adrenergic receptors, forskolin is also added to stimulate cAMP production.
-
Incubation: The cells are incubated to allow for receptor activation and subsequent modulation of cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit according to the manufacturer's instructions.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the Emax of the test compounds.
-
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
-
Materials:
-
Animals: Typically rats or mice.
-
Microdialysis Probes: Small, semi-permeable probes for implantation into the brain.
-
Surgical Instruments: For stereotaxic implantation of the probe.
-
Perfusion Pump and Syringes: To deliver artificial cerebrospinal fluid (aCSF) through the probe.
-
Fraction Collector: To collect the dialysate samples.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) for the quantification of neurotransmitters.
-
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Recovery: The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with aCSF at a slow, constant rate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: Buspirone or 1-PP is administered systemically (e.g., via subcutaneous injection).
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in the dialysate samples are quantified using HPLC-ECD.
-
Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated and compared between the two compounds.
-
Conclusion
The pharmacological profiles of buspirone and its major metabolite, this compound, are distinct yet complementary. Buspirone's primary mechanism of action is as a partial agonist at 5-HT1A receptors, which is believed to be the main driver of its anxiolytic effects. In contrast, 1-PP is a potent α2-adrenergic receptor antagonist and a weaker partial agonist at 5-HT1A receptors. The α2-adrenergic antagonism by 1-PP likely contributes to the noradrenergic and dopaminergic effects observed following buspirone administration. Understanding the individual contributions of both buspirone and 1-PP is crucial for the development of new therapeutic agents with improved efficacy and side-effect profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other centrally acting compounds.
References
- 1. Azapirone - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat. | Semantic Scholar [semanticscholar.org]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(2-Pyrimidinyl)piperazine and Flurazepam on GABA-Activated Currents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 1-(2-Pyrimidinyl)piperazine (1-PP) and flurazepam on GABA (γ-aminobutyric acid) currents. The objective is to present a clear, data-driven contrast between the antagonistic action of 1-PP and the potentiating effects of flurazepam on GABAA receptors, supported by experimental evidence and methodologies.
Executive Summary
This compound and flurazepam exhibit opposing effects on GABAA receptor-mediated currents. Flurazepam, a classic benzodiazepine (B76468), acts as a positive allosteric modulator, enhancing the effect of GABA and increasing chloride ion influx. In stark contrast, this compound, a metabolite of the anxiolytic drug buspirone, functions as an antagonist, inhibiting GABA-activated currents.[1] This fundamental difference in their mechanism of action leads to distinct physiological and potential therapeutic outcomes.
Quantitative Data Comparison
The following table summarizes the quantitative effects of this compound and flurazepam on GABA-activated currents. It is important to note that direct comparative studies providing IC50 values for 1-PP on GABA currents are limited. The data for piperazine (B1678402) derivatives are included to provide context for the antagonistic potency of this chemical class.
| Parameter | This compound (1-PP) | Flurazepam |
| Effect on GABA Current | Antagonist | Positive Allosteric Modulator |
| IC50 / EC50 | Data not available for 1-PP. For a related compound, 1-(2-chlorophenyl)piperazine, the IC20 value for inhibition of GABA-evoked current is 46µM.[2] | Potentiation of GABA-evoked currents is dose-dependent. At low GABA concentrations (1 µM), 3 µM flurazepam enhances current amplitude by approximately 96% at pH 7.2 and 186% at pH 6.0.[3] |
| Mechanism of Action | Inhibition of GABA-activated chloride currents.[1] | Enhances the affinity of the GABAA receptor for GABA, increasing the frequency of channel opening.[4] |
| GABAA Receptor Subunit Selectivity | Antagonizes GABA-activated currents in cultured spinal neurones, which express a variety of GABAA receptor subunits. Specific subunit selectivity of antagonism is not well-defined in the literature.[1] | Binds to the benzodiazepine site at the interface of α and γ subunits. Shows preference for α(1–3, 5), β3, and γ2 subunit-containing receptors.[5] Flurazepam treatment has been shown to decrease surface levels of α2 subunit-containing GABAA receptors.[5] |
| Effect at Saturating GABA Concentrations | Expected to inhibit the maximal GABA response. | Can reduce current amplitudes at saturating GABA concentrations.[3] |
Signaling Pathways and Mechanisms of Action
The distinct actions of this compound and flurazepam on the GABAA receptor are rooted in their different binding sites and subsequent effects on receptor conformation and ion channel gating.
Experimental Protocols
The characterization of the effects of this compound and flurazepam on GABA currents is typically performed using the whole-cell patch-clamp electrophysiology technique on cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes) expressing specific GABAA receptor subunits.
Whole-Cell Patch-Clamp Recording
Objective: To measure and compare the modulation of GABA-activated currents by this compound and flurazepam.
Cell Preparation:
-
Cultured rat spinal or hippocampal neurons are prepared and plated on glass coverslips. Alternatively, HEK293 cells are transiently or stably transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 16 Glucose. The pH is adjusted to 7.4 with NaOH.[6]
-
Internal (Pipette) Solution (in mM): 124 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP, and 0.1 GTP. The pH is adjusted to 7.2 with CsOH.[6] Cesium chloride is used to block potassium channels.
Recording Procedure:
-
Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 4-6 MΩ.[7]
-
A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.[8]
-
GABA is applied to the cell using a rapid application system, such as a puff pipette or a multi-barrel perfusion system, to evoke an inward chloride current.[7]
-
To test the effect of the compounds, cells are pre-incubated with either this compound or flurazepam for a defined period before the co-application with GABA.
-
A dose-response curve for GABA is generated in the absence and presence of a fixed concentration of the modulator to determine changes in EC50.
-
For antagonists like 1-PP, a concentration-inhibition curve is generated by co-applying increasing concentrations of the compound with a fixed concentration of GABA (typically the EC50) to determine the IC50.
-
For positive modulators like flurazepam, a concentration-potentiation curve is generated to determine the EC50 for potentiation.
Conclusion
The contrasting effects of this compound and flurazepam on GABA-activated currents highlight the diverse ways in which drugs can modulate the GABAA receptor. While flurazepam enhances GABAergic inhibition, a mechanism underlying its sedative and anxiolytic properties, 1-PP's antagonistic action suggests a completely different pharmacological profile. This direct comparison underscores the importance of detailed electrophysiological characterization in drug discovery and development to elucidate the precise mechanisms of action of novel compounds targeting the GABAergic system. The provided data and protocols serve as a foundational guide for researchers investigating these and other GABAA receptor modulators.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propofol and flurazepam act synergistically to potentiate GABAA receptor activation in human recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 2.4. Recording of GABA-gated currents [bio-protocol.org]
- 7. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Pyrimidinyl)piperazine Utilizing Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of 1-(2-Pyrimidinyl)piperazine (1-PP), a significant metabolite of several anxiolytic drugs. The performance of various techniques is compared, with supporting experimental data, to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs. The use of well-characterized reference standards is a critical component of method validation, ensuring the accuracy and reliability of results.
Introduction to this compound and Reference Standards
This compound (1-PP) is the primary active metabolite of buspirone (B1668070), tandospirone, and other azapirone drugs. Its analysis is crucial for pharmacokinetic, toxicological, and quality control studies. Accurate quantification of 1-PP relies on the use of high-purity reference standards. Several chemical suppliers, including Sigma-Aldrich and Tokyo Chemical Industry (TCI), provide 1-PP reference materials with purities typically greater than 98%.[1] These standards are essential for method calibration and validation.
Comparison of Validated Analytical Methods
The selection of an analytical method for 1-PP depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide compares three distinct validated methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Coulometric Detection (HPLC-Coulometric), and a relevant alternative, HPLC with UV detection for piperazine (B1678402) analysis, which requires a derivatization step.
Table 1: Performance Comparison of Validated Analytical Methods for this compound
| Parameter | GC-MS Method (for 1-PP in Plasma)[2] | HPLC-Coulometric Method (for 1-PP in Plasma) | LC-MS/MS Method (for 1-PP in Rat Plasma) | HPLC-UV with Derivatization (for Piperazine in API)[3] |
| Linear Range | 0.2 - 25 ng/mL | 0 - 50 ng/mL | 10.00 - 500.0 ng/mL | 30 - 350 ppm |
| Limit of Quantitation (LOQ) | 0.2 ng/mL | 2 ng/mL | 10.00 ng/mL | 90 ppm |
| Accuracy (% Recovery) | Within 14% of nominal value | Not explicitly stated, but recovery averaged 66% | 98.37% to 105.62% | 104.87% - 108.06% |
| Precision (%RSD) | Within 12% | Inter-assay RSD: 6.9% | Inter-day precision: 2.47% to 6.02% | < 4.0% |
| Derivatization Required? | Yes (with pentafluorobenzoyl chloride) | No | No | Yes (with 4-chloro-7-nitrobenzofuran) |
| Primary Application | Bioanalysis (plasma, urine) | Bioanalysis (plasma) | Bioanalysis (plasma) | Impurity testing in API |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
GC-MS Method for 1-PP in Human Plasma and Urine[3]
-
Sample Preparation: Solid-phase extraction of 1-PP from plasma or urine using C18 columns.
-
Derivatization: The extracted 1-PP is derivatized with pentafluorobenzoyl chloride to form the corresponding amide, which is more volatile and suitable for GC analysis.
-
Instrumentation: A capillary gas chromatograph equipped with a fused-silica column, coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Fused-silica capillary column.
-
Detection: Selected-ion monitoring-mass spectrometry (SIM-MS).
-
-
Quantification: A standard curve is generated using known concentrations of derivatized 1-PP reference standard.
HPLC-Coulometric Method for 1-PP in Human Plasma
-
Sample Preparation: Solid-phase extraction from plasma.
-
Instrumentation: A high-performance liquid chromatograph equipped with a coulometric detector.
-
Chromatographic Conditions:
-
Mode: Isocratic reversed-phase HPLC.
-
-
Quantification: Based on a linear calibration graph over the range of 0-50 ng/mL of 1-PP in plasma. The lower limit of quantitation is 2 ng/mL when extracting 1 mL of plasma.
LC-MS/MS Method for 1-PP in Rat Plasma
-
Sample Preparation: Protein precipitation from plasma with acetonitrile (B52724).
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: CAPCELL PAK ADME C18.
-
Mobile Phase: A gradient of acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Quantification: A validated method for concentration ranges of 10.00-500.0 ng/mL for 1-PP. The lower limit of quantification is 10.00 ng/mL.
HPLC-UV Method with Derivatization for Piperazine in an Active Pharmaceutical Ingredient (API)[4]
-
Principle: As piperazine and its derivatives like 1-PP often lack a strong UV chromophore for direct detection at low levels, a derivatization step is employed to attach a UV-active molecule.
-
Derivatization Reagent: 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) reacts with piperazine to form a stable, UV-active derivative.[3]
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Validation: The method was validated for limit of detection, limit of quantification, accuracy, linearity, precision, robustness, and ruggedness in the range of about 30 to 350 ppm.[3]
Visualizing Method Validation and Selection
To aid in understanding the processes involved, the following diagrams illustrate the workflow of analytical method validation and the logical steps in selecting an appropriate method.
Caption: A flowchart illustrating the general workflow for the validation of an analytical method.
Caption: A decision tree for selecting a suitable analytical method for 1-PP.
Conclusion
The validation of analytical methods for this compound is paramount for ensuring data quality in research and pharmaceutical development. For bioanalytical applications requiring high sensitivity, GC-MS and LC-MS/MS are robust, albeit more complex, methods. The HPLC-coulometric method offers a viable alternative for bioanalysis. For purity and impurity analysis in bulk drug substances where direct UV detection may be insufficient, HPLC with a derivatization step presents a practical and widely accessible approach. The choice of method should be guided by the specific requirements of the analysis, including the matrix, desired sensitivity, and the availability of instrumentation, all underpinned by the use of certified reference standards.
References
Unveiling the Cross-Reactivity Profile of 1-(2-Pyrimidinyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 1-(2-Pyrimidinyl)piperazine (1-PP), a common metabolite of several anxiolytic and antidepressant drugs, with various neurotransmitter receptors. Through a detailed examination of its binding affinities and functional activities, this document aims to offer an objective comparison of 1-PP's performance at its primary and secondary targets, supported by experimental data and detailed methodologies.
At a Glance: 1-PP's Receptor Interaction Summary
This compound exhibits a distinct cross-reactivity profile, primarily acting as a potent antagonist at α2-adrenergic receptors and a partial agonist at the 5-HT1A serotonin (B10506) receptor. Its affinity for dopamine (B1211576) D2, D3, and D4 receptors, as well as α1-adrenergic receptors, is negligible.
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional activities (Emax) of 1-PP at various receptors, providing a clear comparison of its potency and efficacy.
| Receptor | Ligand | Ki (nM) | Species | Source | Functional Activity | Emax (%) |
| α2-Adrenergic | This compound | 7.3 - 40 | Rat | Brain Synaptosomes | Antagonist | N/A |
| 5-HT1A | This compound | 414 | N/A | N/A | Partial Agonist | 54 |
| Dopamine D2 | This compound | > 10,000 | N/A | N/A | Negligible Affinity | N/A |
| Dopamine D3 | This compound | > 10,000 | N/A | N/A | Negligible Affinity | N/A |
| Dopamine D4 | This compound | > 10,000 | N/A | N/A | Negligible Affinity | N/A |
| α1-Adrenergic | This compound | Negligible Affinity | N/A | N/A | Negligible Affinity | N/A |
Experimental Methodologies
To ensure transparency and reproducibility, detailed protocols for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.[1]
Objective: To determine the inhibitory constant (Ki) of this compound for α2-adrenergic and 5-HT1A receptors.
Principle: This competitive binding assay measures the ability of the unlabeled test compound (1-PP) to displace a specific radiolabeled ligand from its receptor in a tissue or cell membrane preparation.[1][2]
Materials:
-
Receptor Source: Rat brain synaptosomes or cell membranes from cell lines stably expressing the human α2-adrenergic or 5-HT1A receptor.
-
Radioligand:
-
Test Compound: this compound.
-
Non-specific Ligand:
-
For α2-adrenergic receptor: Phentolamine (10 µM) or unlabeled yohimbine.[3]
-
For 5-HT1A receptor: Unlabeled serotonin or buspirone.
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[3]
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a crude membrane fraction through differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 1-PP in the assay buffer.
-
Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 1-PP that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the ability of 1-PP to stimulate G-protein activation via the 5-HT1A receptor.
Principle: Agonist binding to a G-protein coupled receptor (GPCR) facilitates the exchange of GDP for a non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is a measure of G-protein activation.[5]
Materials:
-
Receptor Source: Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.[5]
-
[35S]GTPγS
-
GDP
-
Test Compound: this compound and a reference full agonist (e.g., serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[3]
-
Filtration System and Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and serial dilutions of 1-PP or the reference agonist.
-
Pre-incubation: Pre-incubate the plate for 15-20 minutes on ice.[3]
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[3]
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the concentration of the compound to determine the EC50 and Emax values. The Emax of 1-PP is compared to that of the full agonist to determine its partial agonist activity.
Objective: To measure the ability of 1-PP to inhibit adenylyl cyclase activity through the Gi-coupled 5-HT1A receptor.
Principle: Activation of the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in forskolin-stimulated cAMP production.[6]
Materials:
-
Cells: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
Forskolin (B1673556): A direct activator of adenylyl cyclase.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, AlphaScreen, or ELISA).
-
Cell Culture Reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Treat the cells with varying concentrations of 1-PP.
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubation: Incubate for a specified period to allow for cAMP accumulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the receptors targeted by 1-PP and the general workflow of the experimental procedures described.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay ([35S]GTPγS) Workflow.
Conclusion
This comparative guide demonstrates that this compound possesses a significant and selective interaction with α2-adrenergic and 5-HT1A receptors. Its potent antagonism at α2-adrenergic receptors and partial agonism at 5-HT1A receptors are key pharmacological properties that likely contribute to the overall therapeutic and side-effect profiles of its parent drugs. The negligible affinity for the tested dopamine and α1-adrenergic receptors further refines our understanding of its selectivity. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating the complex pharmacology of 1-PP and related compounds.
References
A Head-to-Head Pharmacokinetic Comparison: Buspirone and its Active Metabolite 1-(2-Pyrimidinyl)piperazine
An Objective Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the anxiolytic drug buspirone (B1668070) and its principal active metabolite, 1-(2-Pyrimidinyl)piperazine (1-PP). Buspirone, an azapirone-class drug, undergoes extensive first-pass metabolism, leading to the formation of 1-PP, which contributes significantly to the overall pharmacological and side-effect profile of the parent drug.[1][2] Understanding the distinct pharmacokinetic characteristics of both the parent drug and its metabolite is crucial for researchers in the fields of pharmacology and drug development for optimizing therapeutic strategies and predicting clinical outcomes.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of buspirone and its metabolite 1-PP in humans and rats, compiled from various clinical and preclinical studies. These values highlight the significant differences in absorption, distribution, metabolism, and excretion between the two compounds.
Table 1: Human Pharmacokinetic Parameters of Buspirone vs. 1-PP
| Parameter | Buspirone | This compound (1-PP) | Key Observations |
| Time to Peak (Tmax) | ~0.7–1.5 hours[3][4] | Generally slower to peak than buspirone | Rapid absorption of the parent drug. |
| Peak Plasma Conc. (Cmax) | ~2.5 µg/L (after 20 mg oral dose)[4][5] | Higher Cmax values than the parent drug[6] | Extensive first-pass metabolism leads to low systemic exposure of buspirone but high exposure to 1-PP. |
| Absolute Bioavailability | ~4%[4][5] | Not directly administered, formed via metabolism | Very low oral bioavailability of buspirone due to extensive hepatic metabolism. |
| Volume of Distribution (Vd) | 5.3 L/kg[4][7] | Data not specified, but known to concentrate in the CNS[6] | Wide distribution of buspirone throughout the body. |
| Plasma Protein Binding | ~86–95%[3][7] | Data not specified | High degree of protein binding for buspirone. |
| Elimination Half-life (t½) | ~2–3 hours[3][7] | ~6 hours (more than double that of buspirone)[1][6] | 1-PP has a significantly longer duration of action compared to buspirone. |
| Systemic Clearance | ~1.7 L/h/kg[4][5] | Reduced clearance in cases of liver dysfunction[1] | Rapid clearance of buspirone from the system. |
| Primary Metabolizing Enzyme | CYP3A4[3][7] | Further metabolized by CYP2D6[8] | Potential for drug-drug interactions involving these enzymes. |
Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Buspirone vs. 1-PP
| Parameter | Buspirone | This compound (1-PP) |
| Elimination Half-life (t½) | ~25–30 minutes[9][10] | ~79 minutes[9][11] |
| Clearance | 13.1 ml/min[9][11] | 8.2 ml/min[9][11] |
| Brain-to-Plasma Ratio | Lower than 1-PP | Accumulates in the brain (4-5x plasma concentration)[10] |
Metabolic Pathway
Buspirone is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system through oxidation, which includes N-dealkylation to form 1-PP.[3][7] This metabolite is also pharmacologically active, acting as a partial agonist at 5-HT₁A receptors and a potent antagonist at α₂-adrenergic receptors.[1][12] The formation of 1-PP is a critical step that influences the overall therapeutic and adverse effects of buspirone administration. 1-PP itself is further metabolized, with studies indicating that CYP2D6 is responsible for its hydroxylation.[8]
Caption: Metabolic conversion of Buspirone to 1-PP.
Experimental Protocols
The following is a representative protocol for a preclinical single-dose pharmacokinetic study of orally administered buspirone in rats, based on standard methodologies in the field.[7]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of buspirone and its metabolite 1-PP following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Buspirone hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Validated LC-MS/MS system
Procedure:
-
Animal Acclimatization: Rats are housed in a controlled environment for at least one week prior to the study to acclimate.[7]
-
Dose Preparation: A suspension of buspirone is prepared in the selected vehicle at the desired concentration (e.g., 20 mg/mL for a 20 mg/kg dose).[7]
-
Administration: A single oral dose of the buspirone suspension is administered to each rat via oral gavage.[7]
-
Blood Sampling: Blood samples (approx. 0.25 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma.[7]
-
Sample Storage: Plasma samples are stored at -80°C until analysis.[7]
-
Bioanalysis: The concentrations of both buspirone and 1-PP in the plasma samples are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data for both analytes using appropriate software.
Experimental Workflow
The logical flow of a typical pharmacokinetic study is depicted below, from drug administration to data analysis.
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of buspirone and its active metabolite this compound are markedly different. Buspirone is characterized by rapid absorption and extensive first-pass metabolism, resulting in low bioavailability and a short half-life.[4][7] In contrast, its metabolite 1-PP is present in higher concentrations in the plasma, has a significantly longer half-life, and readily crosses the blood-brain barrier.[6][10] These differences are critical for researchers to consider, as the metabolite 1-PP likely contributes significantly to both the therapeutic effects and the side-effect profile observed after buspirone administration. The provided data and protocols offer a foundational guide for designing and interpreting studies involving this class of compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Azapirone - Wikipedia [en.wikipedia.org]
- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Buspirone, an Anxiolytic Drug | Semantic Scholar [semanticscholar.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2-Pyrimidinyl)piperazine's Antagonistic Profile at Presynaptic α2-Adrenoceptors
This guide provides an objective assessment of the antagonistic properties of 1-(2-Pyrimidinyl)piperazine (1-PP) at presynaptic α2-adrenoceptors. 1-PP is a major active metabolite of several anxiolytic and antidepressant drugs, including buspirone (B1668070), ipsapirone (B1662301), and gepirone (B1671445).[1][2][3][4] Its activity as an α2-adrenoceptor antagonist contributes significantly to the overall pharmacological profile of its parent drugs.[2][5] This document compares 1-PP with other well-characterized α2-adrenoceptor antagonists, presenting supporting experimental data and detailed methodologies for a scientific audience.
Mechanism of Action at Presynaptic α2-Adrenoceptors
Presynaptic α2-adrenoceptors are autoreceptors that play a crucial role in regulating neurotransmitter release.[6][7] Located on the terminals of noradrenergic and other neurons, their activation by norepinephrine (B1679862) (NE) initiates a negative feedback loop, inhibiting further neurotransmitter release.[6] Antagonists like 1-PP block these receptors, thereby preventing the inhibitory feedback and leading to an increase in the release of neurotransmitters such as norepinephrine and serotonin (B10506) into the synaptic cleft.[8]
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. The alpha 2-adrenoceptor antagonist activity of ipsapirone and gepirone is mediated by their common metabolite 1-(2-pyrimidinyl)-piperazine (PmP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azapirone - Wikipedia [en.wikipedia.org]
- 4. Gepirone - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the alpha 2-adrenoceptor blocking properties of buspirone and ipsapirone in healthy subjects. Relationship with the plasma concentration of the common metabolite 1-(2-pyrimidinyl)-piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α2-Adrenoceptors [sigmaaldrich.com]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonist properties of this compound at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of 1-(2-Pyrimidinyl)piperazine on Noradrenergic and Serotonergic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyrimidinyl)piperazine (1-PP) is a major active metabolite of several clinically significant anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1] While the parent compounds have complex pharmacological profiles, 1-PP itself exhibits distinct and potent effects on both the noradrenergic and serotonergic systems. Understanding the specific interactions of 1-PP with these systems is crucial for elucidating the overall therapeutic and side-effect profiles of its parent drugs. This guide provides an objective comparison of 1-PP's performance against other relevant compounds, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Data Presentation: Comparative Receptor Binding Affinities and Functional Potencies
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of 1-PP and selected alternative compounds at key noradrenergic and serotonergic receptors.
Table 1: Comparative Binding Affinities (Ki, nM) at α2-Adrenergic and 5-HT1A Receptors
| Compound | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic | 5-HT1A | Reference |
| This compound (1-PP) | 1.4-fold preference for α2A vs 5-HT1A | - | - | Moderate Affinity | [2] |
| Buspirone | Weak Affinity | - | - | High Affinity | [3] |
| Yohimbine (B192690) | 1.4 nM (α2A) | 7.1 nM (α2B) | 0.88 nM (α2C) | Moderate Affinity | [4] |
| Clonidine | High Affinity | High Affinity | High Affinity | - | [5] |
| 8-OH-DPAT | - | - | - | High Affinity (pIC50 8.19) | [6] |
Table 2: Comparative Functional Activity at α2-Adrenergic and 5-HT1A Receptors
| Compound | Receptor | Functional Effect | Potency (pA2/EC50/IC50) | Efficacy (Emax) | Reference |
| This compound (1-PP) | α2-Adrenergic | Antagonist | pA2 = 6.8 - 7.3 | - | [7] |
| 5-HT1A | Partial Agonist | - | 50-65% (relative to 5-HT) | [2] | |
| Buspirone | 5-HT1A | Partial Agonist | - | - | [8] |
| Yohimbine | α2-Adrenergic | Antagonist | - | - | [4][9] |
| Clonidine | α2-Adrenergic | Agonist | - | - | [5][10] |
| 8-OH-DPAT | 5-HT1A | Full Agonist | - | ~100% (relative to 5-HT) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to characterize the interaction of 1-PP and other compounds with noradrenergic and serotonergic receptors.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]clonidine for α2-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its dissociation constant (Kd).
-
A range of concentrations of the unlabeled test compound (e.g., 1-PP) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that fully saturates the receptors.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a test compound by measuring G-protein activation.
General Protocol:
-
Membrane Preparation: Membranes are prepared as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a multi-well plate, the membrane preparation is incubated with GDP (to ensure G-proteins are in their inactive state) and a range of concentrations of the test compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Basal binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time.
-
-
Separation and Quantification: The reaction is terminated and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration, followed by quantification of radioactivity.
-
Data Analysis:
-
The specific binding of [³⁵S]GTPγS is calculated.
-
The data is plotted as specific binding versus the log concentration of the test compound.
-
EC50 and Emax values are determined from the dose-response curve to characterize the potency and efficacy of the compound.
-
Adenylyl Cyclase Inhibition Assay
Objective: To measure the functional consequence of 5-HT1A receptor activation, which is coupled to the inhibition of adenylyl cyclase.[12]
General Protocol:
-
Cell Culture and Membrane Preparation: Cells expressing the 5-HT1A receptor are cultured, and membranes are prepared as previously described.
-
Assay Reaction:
-
Membranes are incubated with a stimulating agent for adenylyl cyclase, such as forskolin, to increase basal cAMP levels.
-
A range of concentrations of the 5-HT1A receptor agonist (e.g., 8-OH-DPAT) or the test compound is added.
-
The reaction is initiated by the addition of ATP, the substrate for adenylyl cyclase.
-
The incubation is carried out for a specific time at a controlled temperature.
-
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured using a commercially available kit (e.g., ELISA, radioimmunoassay, or fluorescence-based assays).
-
Data Analysis:
-
The percentage of inhibition of forskolin-stimulated adenylyl cyclase activity is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the α2-adrenergic and 5-HT1A receptors.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for In Vitro Pharmacological Characterization.
Conclusion
This compound exhibits a unique pharmacological profile characterized by potent α2-adrenergic receptor antagonism and partial agonism at 5-HT1A receptors. This dual activity distinguishes it from its parent compounds, such as buspirone, which primarily acts on the serotonergic system. The antagonist action of 1-PP at presynaptic α2-autoreceptors can lead to an increase in norepinephrine release, while its partial agonism at 5-HT1A receptors contributes to the modulation of serotonergic neurotransmission. These differential effects likely contribute significantly to the overall clinical profile of drugs that are metabolized to 1-PP. For drug development professionals, understanding the distinct pharmacology of this active metabolite is essential for designing novel therapeutics with improved efficacy and reduced side-effect profiles. Further research is warranted to fully elucidate the in vivo consequences of the complex interplay between 1-PP's effects on these two critical neurotransmitter systems.
References
- 1. Azapirone - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Antagonist properties of this compound at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Clonidine - Wikipedia [en.wikipedia.org]
- 11. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Hydroxytryptamine1A receptor synthetic peptides. Mechanisms of adenylyl cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Contribution of 1-(2-Pyrimidinyl)piperazine to the Therapeutic Effect of Azapirones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and therapeutic profiles of azapirone drugs—buspirone (B1668070), gepirone, and tandospirone (B1205299)—and their principal active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP). Azapirones are a class of anxiolytic and antidepressant agents whose therapeutic effects are primarily attributed to their partial agonism at serotonin (B10506) 5-HT1A receptors. However, their metabolic conversion to 1-PP, a compound with a distinct pharmacological profile, complicates the understanding of their overall mechanism of action. This guide aims to dissect the contribution of 1-PP to the therapeutic effects of its parent compounds by presenting comparative experimental data on receptor binding, functional activity, and behavioral outcomes.
Executive Summary
Azapirones undergo extensive first-pass metabolism, leading to significant circulating levels of 1-PP, often higher and with a longer half-life than the parent drug. While the parent azapirones are primarily potent 5-HT1A receptor partial agonists, 1-PP exhibits potent α2-adrenergic receptor antagonism and weaker 5-HT1A partial agonism. This dual pharmacology suggests that 1-PP may contribute to both the therapeutic efficacy and the side-effect profile of azapirones. The evidence presented in this guide indicates that while the primary anxiolytic and antidepressant effects of azapirones are likely driven by the parent drug's potent 5-HT1A agonism, the α2-adrenergic antagonism of 1-PP may play a modulatory role, potentially influencing noradrenergic and dopaminergic neurotransmission. However, in some behavioral models, 1-PP has been shown to have weak intrinsic anxiolytic-like activity and can even antagonize the effects of the parent drug at higher concentrations.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | D2 | α2-Adrenergic |
| Buspirone | ~10-30 | Moderate Affinity | Moderate Affinity | Weak Affinity |
| Gepirone | ~10-30[1] | Low Affinity[1] | Low Affinity[1] | Low Affinity[1] |
| Tandospirone | 27 ± 5[2] | 1300 ± 200[2] | 1700 ± 300[2] | 1900 ± 400[2] |
| This compound (1-PP) | ~25 | Low Affinity | Low Affinity | 42 |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Efficacy in Preclinical Models of Anxiety and Depression
| Compound | Behavioral Assay | Species | Administration Route | Dose Range | Key Findings |
| Buspirone | Vogel Punished Drinking | Rat | p.o. | 10 mg/kg | Showed a significant anticonflict (anxiolytic) effect.[3] |
| 1-PP | Vogel Punished Drinking | Rat | p.o. | 6.25-200 mg/kg | Exhibited weak anticonflict activity, with a significant effect only at 25 mg/kg.[3] |
| Gepirone | Forced Swim Test | Rat | i.p. | 2.5-20 mg/kg | Potently and dose-dependently shortened immobility time, indicating an antidepressant-like effect.[4] |
| 1-PP | Forced Swim Test | Mouse | i.p. | 0.5 mg/kg | Attenuated the anti-immobility effects of SSRIs, suggesting a counteracting effect on antidepressant-like activity in this model.[5] |
| Tandospirone | Elevated Plus Maze | Rat | s.c. | 0.3-3 mg/kg | Significantly inhibited conditioned freezing in a dose-dependent manner, indicating an anxiolytic effect.[6] |
| 1-PP | Elevated Plus Maze | Rat | - | - | Did not show an anxiogenic-like profile, suggesting its α2-adrenoceptor antagonist properties are not the primary driver of buspirone's effects in this model.[7] |
Mandatory Visualizations
Metabolic Pathway of Azapirones
Caption: Azapirones are metabolized by CYP3A4 to their common active metabolite, 1-PP.
Signaling Pathways
Caption: 5-HT1A and α2-adrenergic receptors both couple to Gi/o proteins, leading to downstream effects.
Experimental Workflow
Caption: A typical workflow for evaluating the effects of azapirones and 1-PP in behavioral models.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., 5-HT1A, α2-adrenergic) or from specific brain regions (e.g., hippocampus, cortex).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (parent azapirone or 1-PP).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Vogel Punished Drinking Test (Anxiety Model)
Objective: To assess the anxiolytic potential of a compound by measuring its ability to reinstate behavior suppressed by punishment.
Methodology:
-
Water Deprivation: Rodents (typically rats) are water-deprived for a specified period (e.g., 24-48 hours) to motivate drinking.
-
Apparatus: The animal is placed in a chamber with a drinking spout. The apparatus is equipped to deliver a mild electric shock through the spout.
-
Procedure: After a set number of licks, a brief, mild electric shock is delivered, which suppresses further drinking.
-
Drug Administration: The test compound (parent azapirone or 1-PP) or vehicle is administered prior to the test session.
-
Measurement: The number of shocks received (or punished licks) during a fixed session duration is recorded. An increase in the number of punished licks is indicative of an anxiolytic effect.[3]
Forced Swim Test (Depression Model)
Objective: To evaluate the antidepressant-like activity of a compound by measuring its effect on the duration of immobility in an inescapable situation.
Methodology:
-
Apparatus: A transparent cylindrical container is filled with water to a depth where the rodent (typically a mouse or rat) cannot touch the bottom or escape.
-
Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the latter part of the session (e.g., the last 4 minutes).
-
Drug Administration: The test compound (parent azapirone or 1-PP) or vehicle is administered prior to the test.
-
Measurement: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[4]
Elevated Plus Maze (Anxiety Model)
Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set time (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Drug Administration: The test compound (parent azapirone or 1-PP) or vehicle is administered before the test.
-
Measurement: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[6]
Conclusion
The available evidence suggests that this compound (1-PP) has a complex and multifaceted contribution to the overall therapeutic profile of azapirones. While the primary anxiolytic and antidepressant effects appear to be driven by the potent 5-HT1A partial agonism of the parent compounds, the α2-adrenergic antagonism of 1-PP likely modulates these effects. The higher and more sustained plasma concentrations of 1-PP compared to its parent drugs in some cases underscore its potential clinical relevance. However, the weaker intrinsic activity of 1-PP in some preclinical models and its potential to antagonize the effects of the parent drugs at higher doses highlight the need for further research to fully elucidate its role. A deeper understanding of the interplay between the parent azapirones and 1-PP will be crucial for the development of novel and more effective therapeutic agents targeting the serotonergic and adrenergic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Electrophysiology Protocol [protocols.io]
- 4. Buspirone - Wikipedia [en.wikipedia.org]
- 5. Dose-dependent influence of buspirone on the activities of selective serotonin reuptake inhibitors in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic-Like Effects of 1-(2-Pyrimidinyl)piperazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic-like properties of 1-(2-Pyrimidinyl)piperazine (1-PP) and its parent compound, buspirone (B1668070), with the classical anxiolytic, diazepam. 1-PP is a major active metabolite of several anxiolytic drugs, including buspirone.[1] This analysis is supported by experimental data from key behavioral assays and receptor binding profiles to objectively evaluate their pharmacological characteristics.
Comparative Efficacy in Preclinical Models of Anxiety
The anxiolytic-like effects of 1-PP, buspirone, and diazepam have been evaluated in various rodent models of anxiety. The Vogel-type conflict test and the elevated plus-maze are two of the most widely used assays to screen for and characterize the efficacy of anxiolytic compounds.
Vogel-Type Conflict Test
In the Vogel-type conflict test, the anticonflict activity of a compound is measured by its ability to increase the number of punished responses (i.e., licks from a water bottle that are accompanied by a mild electric shock). This test is a sensitive measure for detecting the anxiolytic potential of drugs.
| Compound | Dose Range (p.o.) | Peak Anticonflict Effect | Effect on Unpunished Drinking | Reference |
| This compound (1-PP) | 6.25-200 mg/kg | Weak, but significant effect at 25 mg/kg | No significant effect | [2] |
| Buspirone | 10 mg/kg | Significant anticonflict activity | No significant effect | [2] |
| Diazepam | 20-40 mg/kg | Dose-dependent anticonflict activity | Increased water consumption at effective doses | [2] |
Table 1: Comparative anticonflict effects of 1-PP, buspirone, and diazepam in the Vogel-type conflict test in rats.
Elevated Plus-Maze (EPM)
The elevated plus-maze assesses anxiety-like behavior by measuring the rodent's exploratory behavior in an elevated, plus-shaped apparatus with two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
While direct comparative quantitative data for 1-PP in the EPM is limited in the available literature, studies on its parent compound, buspirone, show variable effects. Some studies report an anxiogenic-like profile for buspirone in this test, while the α2-adrenoceptor antagonist properties of 1-PP do not appear to contribute to this effect.[1] In contrast, diazepam consistently demonstrates robust anxiolytic effects in the EPM.
| Compound | Dose Range | Effect on Open Arm Exploration | Reference |
| This compound (1-PP) | Not specified | Did not show an anxiogenic-like profile | [1] |
| Buspirone | 0.03-10.0 mg/kg (p.o.) | Anxiolytic activity in a low, narrow dose-range (0.03-0.3 mg/kg) | [3] |
| Diazepam | Not specified | Consistently increases open arm exploration | [4][5] |
Table 2: Effects of 1-PP, buspirone, and diazepam on open arm exploration in the elevated plus-maze.
Pharmacological Profile: Receptor Binding Affinity
The distinct pharmacological profiles of 1-PP, buspirone, and diazepam are rooted in their differential affinities for various neurotransmitter receptors. 1-PP is characterized by its potent antagonism of α2-adrenergic receptors and weaker partial agonism at 5-HT1A receptors. Buspirone is a potent 5-HT1A receptor partial agonist with weaker activity at dopamine (B1211576) D2 receptors. Diazepam, a benzodiazepine, exerts its anxiolytic effects by modulating GABAA receptors.
| Compound | 5-HT1A (Ki, nM) | α2-adrenergic (Ki, nM) | Dopamine D2 (Ki, nM) | GABAA-BZD site | Reference |
| This compound (1-PP) | ~414 (partial agonist) | 7.3-40 (antagonist) | >10,000 | No significant affinity | |
| Buspirone | High affinity (partial agonist) | Weak affinity | Moderate affinity (antagonist) | No significant affinity | [6] |
| Diazepam | No significant affinity | No significant affinity | No significant affinity | Positive allosteric modulator |
Table 3: Comparative receptor binding affinities of 1-PP, buspirone, and diazepam.
Signaling Pathways
The anxiolytic-like effects of 1-PP and its parent compounds are primarily mediated through the modulation of serotonergic and adrenergic signaling pathways. In contrast, diazepam's effects are mediated by the enhancement of GABAergic neurotransmission.
Figure 1. Simplified signaling pathways for 1-PP/Buspirone and Diazepam.
Experimental Protocols
Vogel-Type Conflict Test
Objective: To assess the anxiolytic potential of a compound by measuring its ability to attenuate the suppression of behavior (drinking) induced by punishment (mild electric shock).
Apparatus: An operant chamber equipped with a drinking tube connected to a contact sensor and a shock generator.
Procedure:
-
Water Deprivation: Rodents (typically rats) are water-deprived for a period (e.g., 24-48 hours) prior to the test to motivate drinking behavior.
-
Acclimation: Animals are habituated to the testing chamber.
-
Drug Administration: The test compound (e.g., 1-PP, buspirone, diazepam) or vehicle is administered at a predetermined time before the test session.
-
Test Session: The animal is placed in the operant chamber, and the session begins. For a set period (e.g., 5-15 minutes), every 20th lick on the drinking tube results in the delivery of a brief, mild electric shock to the animal's feet.
-
Data Collection: The total number of licks and the number of shocks received are recorded. An increase in the number of shocks received in the drug-treated group compared to the vehicle-treated group indicates an anticonflict, and therefore anxiolytic-like, effect.
Figure 2. Experimental workflow for the Vogel conflict test.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.
Procedure:
-
Acclimation: The animal is placed in the testing room for a period to acclimate to the environment.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Session: The animal is placed in the center of the maze, facing an open arm, and is allowed to freely explore for a set period (typically 5 minutes).
-
Data Collection: The session is recorded by a video camera. The time spent in the open arms and the number of entries into the open and closed arms are scored.
-
Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries.
Figure 3. Experimental workflow for the elevated plus-maze test.
Conclusion
The available preclinical data suggests that this compound (1-PP) possesses weak anxiolytic-like properties, as demonstrated in the Vogel conflict test. Its pharmacological profile, characterized by α2-adrenergic antagonism and weak 5-HT1A partial agonism, distinguishes it from its parent compound, buspirone, and the benzodiazepine, diazepam. While buspirone shows a narrow therapeutic window for anxiolytic-like effects in the elevated plus-maze, diazepam remains a robust anxiolytic across multiple behavioral paradigms, albeit with a different mechanism of action and side effect profile. Further research is warranted to fully elucidate the therapeutic potential of 1-PP and its analogs and to understand the contribution of their unique pharmacological profiles to their behavioral effects.
References
- 1. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of DN-2327, a new anxiolytic, diazepam and buspirone on exploratory activity of the rat in an elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buspirone effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of 1-(2-Pyrimidinyl)piperazine
For Immediate Reference: In Case of Exposure or Spill, Follow Procedures Outlined Below.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Pyrimidinyl)piperazine. It includes detailed procedural guidance for proper disposal, emergency response, and handling to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical. It is known to cause skin irritation and serious eye damage.[1][2][3] Some safety data sheets also indicate that it may cause respiratory irritation and is harmful if swallowed.[1][4] One classification identifies it as causing severe skin burns and eye damage (Skin Corrosion, Category 1).[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2][5][6]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) is recommended.[7]
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][5]
-
Use non-sparking tools to prevent ignition sources.[2][5][8]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][4][6]
Spill and Exposure Procedures
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][2]
In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[2][5]
In Case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Cleanup Protocol: In the event of a spill, follow these steps methodically. Ensure you are wearing the appropriate PPE before beginning cleanup.
-
Evacuate and Ventilate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, using fume hoods to draw vapors away.
-
Contain the Spill: Prevent the spread of the material. For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9]
-
Cleanup:
-
For Solid Spills: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[1][4]
-
For Liquid Spills: Apply inert absorbent material, working from the outside in. Once fully absorbed, scoop the material into a labeled hazardous waste container.[6][10]
-
-
Decontaminate: Clean the spill area with soap and water, but prevent runoff from entering drains.[4] Collect all cleaning materials for disposal as hazardous waste.
-
Dispose: Seal the hazardous waste container and dispose of it according to institutional and local environmental regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 5. Khan Academy [khanacademy.org]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 1-(2-Pyrimidinyl)piperazine
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of 1-(2-Pyrimidinyl)piperazine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-(1-Piperazinyl)pyrimidine, 1-PP
-
CAS Number: 20980-22-7
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Sensitization | - | - | May cause an allergic skin reaction[1] |
| Hazardous to the Aquatic Environment (Long-term) | - | - | H412: Harmful to aquatic life with long lasting effects[1] |
Data sourced from multiple safety data sheets. The exact classification may vary slightly between suppliers.[1][2][3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield is recommended where splashing is possible.[4][5] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[4][5] Nitrile, neoprene, or butyl rubber are recommended materials. Gloves must be inspected prior to use and changed immediately if contaminated. |
| Body Protection | A lab coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit is recommended. Wear fire/flame resistant and impervious clothing. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387) should be used. A dust mask of type N95 (US) is also suggested.[3] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][7]
-
Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[5]
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[5][6][7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Store in a corrosives area, locked up, and away from foodstuff containers.[5][7]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[4][7][8] Wash contaminated clothing before reuse.[4][7] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids.[4][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting.[4][7] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect solid and liquid waste in separate, suitable, and closed containers that are clearly labeled.[5][6]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7] Do not empty into drains.[7]
-
Contaminated Materials: Decontaminate empty containers before disposal.[6] Absorbent materials used for spills should be collected in a sealed, labeled container for hazardous waste disposal.[9]
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a spill of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-(2-Pyrimidyl)piperazine(20980-22-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
